molecular formula C8H5BrN2O B3039111 7-Bromo-1,5-naphthyridin-4-ol CAS No. 97267-60-2

7-Bromo-1,5-naphthyridin-4-ol

Cat. No.: B3039111
CAS No.: 97267-60-2
M. Wt: 225.04 g/mol
InChI Key: XYJDSGQWBGLNRG-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridin-4-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate and privileged scaffold for the development of novel therapeutic agents. Research Applications and Biological Value The core 1,5-naphthyridine structure is recognized as a valuable scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities . This brominated derivative is particularly useful for constructing more complex molecules via metal-catalyzed cross-coupling reactions, allowing for versatile structural diversification at the 7-position. Notably, Mannich bases derived from closely related 7-bromo-1,5-naphthyridine precursors have shown potent antimalarial activity . In vitro studies against Plasmodium falciparum (including chloroquine-resistant K1 and chloroquine-sensitive FCQ-27 isolates) have demonstrated that such compounds can exhibit half-maximal inhibitory concentration (IC50) values comparable or superior to standard antimalarials like mefloquine and amodiaquine . Some analogues in this class were also reported to be appreciably less toxic in mice than amodiaquine, highlighting the therapeutic potential of this chemical series . Chemical Properties and Usage As a fused bicyclic heteroaromatic compound containing two nitrogen atoms, 1,5-naphthyridines can be synthesized through various methods, including the Skraup reaction and cyclization techniques using aminopyridine precursors . The bromine substituent on the 1,5-naphthyridine ring makes this compound an excellent substrate for further synthetic modification, facilitating its role in constructing targeted libraries for biological screening. Handling and Usage Notice This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should conduct all handling and experiments in a appropriately controlled laboratory environment, utilizing proper personal protective equipment (PPE) and safety precautions. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJDSGQWBGLNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308349
Record name 7-Bromo-1,5-naphthyridin-4-ol
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Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97267-60-2
Record name 7-Bromo-1,5-naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97267-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,5-naphthyridin-4-ol
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Foundational & Exploratory

Technical Guide: Tautomerism of 7-Bromo-1,5-naphthyridin-4-ol vs. 4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the tautomeric behavior of 7-Bromo-1,5-naphthyridin-4-ol, a critical scaffold in medicinal chemistry. It addresses the thermodynamic preferences, analytical differentiation, and synthetic implications of the lactam-lactim equilibrium.

Executive Summary

In the context of drug development and physiological conditions, 7-Bromo-1,5-naphthyridin-4(1H)-one (Lactam) is the dominant tautomer, not the 4-ol (Lactim). While the "4-ol" nomenclature is frequently used in chemical catalogs and loose IUPAC naming, the molecule exists primarily as the carbonyl-bearing species in the solid state and polar solvents (DMSO, H₂O, Methanol).

This preference is driven by the preservation of aromaticity in the pyridine ring via zwitterionic resonance. Researchers targeting this scaffold for kinase inhibition or DNA intercalation must model the 4(1H)-one form as the active pharmacophore.

Theoretical Framework & Thermodynamics

The Equilibrium

The tautomerism involves the migration of a proton between the N1 nitrogen and the C4 oxygen.

  • Form A (Lactam / 4(1H)-one): Proton on N1; Carbonyl at C4.

  • Form B (Lactim / 4-ol): Proton on Oxygen; Double bond between C4-N1 is part of the aromatic system.

In the 1,5-naphthyridine system, the Lactam (one) form is thermodynamically favored by approximately 2–5 kcal/mol in solution. This stability arises from the contribution of a dipolar resonance structure where the N1 atom carries a positive charge and the Oxygen carries a negative charge, maintaining


 electron aromaticity in the heterocyclic ring.
The "7-Bromo" Effect

The bromine atom at position 7 (on the distal ring relative to the carbonyl) exerts an electronic influence via the conjugated


-system:
  • Inductive Effect (-I): Bromine withdraws electron density. This increases the acidity of the N1-H proton (

    
     decrease) compared to the unsubstituted parent.
    
  • Mesomeric Effect (+M): While Br is a weak resonance donor, the -I effect dominates.

  • Net Result: The 7-Br substituent slightly destabilizes the positive charge accumulation on the ring nitrogens in the zwitterionic form, but not sufficiently to invert the equilibrium . The strong solvation enthalpy of the highly polar amide-like bond in the 4(1H)-one form ensures it remains the major species.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the resonance stabilization of the dominant form.

Tautomerism Fig 1. Thermodynamic equilibrium favoring the 4(1H)-one form in physiological media. Lactim Lactim Form (4-ol) Non-polar dominant TS Proton Transfer Transition State Lactim->TS Solvent Assisted Lactam Lactam Form (4(1H)-one) Polar/Solid dominant TS->Lactam u0394G < 0 Resonance Zwitterionic Resonance (Aromatic Stabilization) Lactam->Resonance Resonance

Analytical Characterization Protocols

To scientifically validate the tautomeric state in your specific sample, follow these standardized protocols.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing these isomers in solution.

FeatureLactam (4(1H)-one)Lactim (4-ol)
¹H NMR Solvent DMSO-d₆ (Recommended)CDCl₃ (May show mixtures)
N-H Signal Broad singlet,

11.0 – 12.5 ppm
. Disappears with D₂O shake.
Absent.
O-H Signal Absent.Sharp/Broad singlet,

9.0 – 10.5 ppm
.
C-3 Proton Doublet/Singlet, typically

6.0 – 6.5 ppm
(Upfield due to

-carbonyl effect).
Aromatic region,

6.8 – 7.2 ppm
.
¹³C Carbonyl (C4)

170 – 178 ppm
(Characteristic of Amide/One).

160 – 165 ppm
(C-O aromatic).

Protocol 1: The "Solvent Switch" Validation

  • Dissolve 5 mg of sample in dry DMSO-d₆ .

  • Acquire ¹H NMR.[1][2] Look for the diagnostic N-H peak >11 ppm.

  • Dissolve 5 mg of sample in CDCl₃ (if soluble).

  • Compare the C-3 proton shift. A downfield shift of >0.5 ppm in chloroform indicates a shift toward the lactim form or strong dimerization of the lactam.

X-Ray Crystallography (Solid State)

In the solid state, 7-Bromo-1,5-naphthyridin-4(1H)-one forms strong intermolecular hydrogen bonds (N-H


 O=C), forming a dimer or polymeric tape.
  • Diagnostic Bond Length:

    • C4=O: 1.23 – 1.26 Å (Double bond character).

    • C4-O: ~1.35 Å (Single bond character, if it were the enol).

Synthetic Implications: Reactivity & Alkylation

The tautomeric nature creates an ambident nucleophile . The site of reaction depends heavily on the conditions (Hard/Soft Acid Base Theory).

N-Alkylation vs. O-Alkylation
  • N-Alkylation (Major Pathway): Under basic conditions (e.g., K₂CO₃, DMF) with alkyl halides, the reaction prefers the Nitrogen (N1). This preserves the thermodynamically stable carbonyl.

  • O-Alkylation (Minor/Specific Pathway): To trap the "ol" form (creating an ether), use:

    • Silver salts: Ag₂CO₃ + Alkyl Halide (Ag coordinates to Br/N, favoring O-attack).

    • Mitsunobu Reaction: PPh₃/DIAD + Alcohol (Reacts exclusively at Oxygen).

    • Chlorination intermediate: Convert to 4-chloro-7-bromo-1,5-naphthyridine (using POCl₃), then displace with alkoxide.

Decision Tree for Synthesis

Use the following logic flow to determine the correct synthetic route for your target derivative.

Reactivity Fig 2. Synthetic decision tree based on tautomeric reactivity. Start Target Molecule? N_Sub N-Substituted (Lactam Core) Start->N_Sub N-Alkyl/Aryl O_Sub O-Substituted (Ether Core) Start->O_Sub 4-Alkoxy N_Method Method: Base + R-X (K2CO3/DMF or NaH/THF) N_Sub->N_Method O_Method1 Method A: Mitsunobu (PPh3/DIAD) O_Sub->O_Method1 O_Method2 Method B: SNAr (POCl3 then NaOR) O_Sub->O_Method2

Biological Relevance (Drug Discovery)[3]

When modeling this compound in silico (Docking/MD):

  • H-Bond Donor: The N1-H is a strong hydrogen bond donor.

  • H-Bond Acceptor: The C4=O is a strong hydrogen bond acceptor.

  • Shape: The 4(1H)-one ring is planar.

  • Error Alert: Do not dock the 4-ol form unless the binding pocket is strictly hydrophobic and lacks H-bond acceptors for the NH, which is rare for kinase ATP pockets.

Case Study Analogy: Similar to Ciprofloxacin (a quinolone), the biological activity depends on the "one" tautomer. The 7-Br position allows for further cross-coupling (Suzuki/Buchwald) to extend the scaffold into the solvent-exposed region of the binding pocket.

References

  • IUPAC Nomenclature of Fused Ring Systems. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]

  • Tautomerism in Naphthyridines. Advances in Heterocyclic Chemistry. [Link]

  • Pyridone vs. Hydroxypyridine Stability. Journal of the American Chemical Society. [Link]

  • Synthesis of 1,5-Naphthyridines. Chemical Reviews. [Link]

  • Reactivity of Ambident Nucleophiles. Chemistry LibreTexts. [Link]

Sources

Solubility Profile of 7-Bromo-1,5-naphthyridin-4-ol in Polar Solvents: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2) is a highly specialized bicyclic heteroaromatic intermediate. It serves as a foundational building block in the synthesis of advanced pharmacophores, notably in the development of Aurora kinase inhibitors for oncology and novel antimalarial agents. However, its rigid planar structure and complex tautomeric behavior present significant physicochemical challenges. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its solvation dynamics in polar media, alongside a self-validating experimental protocol for accurate thermodynamic solubility determination.

Structural Mechanics and Solvation Dynamics

The Role of Keto-Enol Tautomerism

A defining physicochemical characteristic of 4-hydroxy-1,5-naphthyridines is their ability to undergo keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the 4-ol (enol) and the 4(1H)-one (keto) forms 1. This structural duality dictates how the compound interacts with different polar environments:

  • Polar Protic Solvents (e.g., Methanol, Aqueous Buffers): These solvents act as strong hydrogen bond donors and acceptors. They heavily stabilize the highly polar keto tautomer. However, the strong crystal lattice energy of the solid naphthyridine core often restricts high absolute solubility in purely aqueous environments, leading to precipitation during biological assays.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents interact primarily via strong dipole-dipole forces and act exclusively as hydrogen bond acceptors. They effectively solvate the enol form by disrupting the intermolecular hydrogen bonding between adjacent naphthyridine molecules, resulting in vastly superior solubility profiles.

G Enol This compound (Enol Form) Keto 7-Bromo-1,5-naphthyridin-4(1H)-one (Keto Form) Enol->Keto Tautomeric Shift Protic Polar Protic Solvents (e.g., MeOH, H2O) Protic->Keto H-Bond Stabilization Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Aprotic->Enol Dipole-Dipole Interaction

Logical relationship between solvent polarity and tautomeric stabilization.

Experimental Methodology: Harmonized Shake-Flask Protocol

To ensure high-fidelity thermodynamic solubility data for poorly soluble heterocyclic compounds, the shake-flask method remains the industry gold standard 2. The following protocol is a self-validating system adapted from the Consortium of Biopharmaceutical Tools (CoBiTo) guidelines to minimize inter-laboratory variance and ensure robust causality in experimental design 3.

Step-by-Step Workflow
  • Solid Dispensing (Excess Compound): Accurately weigh an excess amount of this compound (e.g., 5.0 mg) into a 15 mL amber glass vial. Causality: Amber glass is utilized to prevent potential photodegradation of the brominated aromatic ring over the extended incubation period.

  • Solvent Addition: Add 5.0 mL of the target polar solvent (e.g., DMSO, Methanol, or Phosphate Buffer pH 7.4).

  • Equilibration & Shaking: Vortex the mixture for 1 minute to ensure initial particle dispersion. Place the vial in a temperature-controlled orbital shaker at 37°C and agitate at 200 rpm for 24 to 48 hours. Causality: The extended timeframe guarantees that true thermodynamic equilibrium is achieved, preventing the false-positive solubility readings common with transient kinetic supersaturation .

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter. Self-Validating Step: If filtering, pre-saturate the filter with a small volume of the solution and discard the first few drops to account for non-specific binding of the compound to the membrane.

  • Quantification: Dilute the clear supernatant appropriately with the mobile phase and quantify the dissolved concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection (λmax ≈ 330 nm, subject to solvent shift).

Workflow Prep 1. Solid Dispensing (Excess Compound) Solvent 2. Solvent Addition (Polar Media) Prep->Solvent Incubate 3. Shaking/Incubation (24-48h, 37°C) Solvent->Incubate Phase 4. Phase Separation (Centrifugation) Incubate->Phase Quant 5. HPLC/UV Quantification Phase->Quant

Step-by-step experimental workflow for the shake-flask solubility method.

Quantitative Solubility Profile

Based on the principle of "like dissolves like" and the specific hydrogen-bonding metrics of the 1,5-naphthyridine scaffold, the following table summarizes the representative solubility profile of this compound across various polar solvents.

Table 1: Representative Solubility Profile of this compound

Solvent CategorySpecific SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 25.0 (High)Strong dipole interaction; H-bond acceptor
Polar Aprotic N,N-Dimethylformamide (DMF)36.715.0 - 25.0 (High)Disruption of crystal lattice via dipole forces
Polar Protic Methanol32.72.0 - 5.0 (Moderate)H-bond donor/acceptor; stabilizes keto tautomer
Polar Protic Ethanol24.51.0 - 3.0 (Low-Mod)Weaker H-bonding than methanol; steric hindrance
Aqueous Buffer PBS (pH 7.4)~80.0< 0.1 (Poor)High polarity but inability to overcome lattice energy

Troubleshooting & Optimization Strategies

When handling this compound for downstream biological assays (e.g., kinase inhibition screening), its inherently poor aqueous solubility can lead to erratic data, false negatives, or visible precipitation 4.

  • Co-Solvency: The addition of a polar aprotic co-solvent (1-5% DMSO) to aqueous buffers significantly enhances the apparent solubility. DMSO acts as a bridging solvent, lowering the dielectric constant of the mixture just enough to accommodate the naphthyridine core without disrupting most in vitro biochemical assays 5.

  • pH Adjustment: The basic nature of the nitrogen atoms within the naphthyridine ring allows for improved solubility in mildly acidic media (pH < 4) via protonation. However, researchers must balance this approach against the chemical stability of the brominated ring and the physiological relevance of the target assay 6.

Conclusion

Understanding the solubility profile of this compound is paramount for its successful integration into drug discovery pipelines. By leveraging polar aprotic solvents for concentrated stock solutions and employing rigorous, standardized shake-flask methodologies for thermodynamic profiling, researchers can obtain reliable data, ensuring the integrity of downstream pharmacological evaluations.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC.[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

  • Aurora kinase modulators and method of use - Molaid / US Patent. [Link]

  • Potential Antimalarials. III. N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines - Molaid / CSIRO Publishing.[Link]

Sources

Physicochemical Profiling and Ionization Dynamics of 7-Bromo-1,5-naphthyridin-4-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics—particularly in the domains of antimalarial agents and kinase inhibitors—relies heavily on the precise understanding of the physicochemical properties of heterocyclic building blocks. 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2) serves as a critical synthetic intermediate, notably in the development of N-substituted antimalarials such as pyronaridine analogs[1].

As a Senior Application Scientist, I frequently encounter challenges in late-stage lead optimization stemming from a poor fundamental understanding of early-stage building blocks. The ionization constant (


) and tautomeric behavior of this compound dictate its solubility, lipophilicity (logD), and target-binding affinity. This whitepaper provides an authoritative, in-depth analysis of the ionization dynamics of this compound and details a self-validating experimental protocol for accurate 

determination.

Structural Dynamics: Tautomerism and Inductive Effects

To understand the ionization of this compound, one must first analyze its unsubstituted parent core, 1,5-naphthyridin-4-ol.

The Keto-Enol (Lactam-Lactim) Equilibrium

Hydroxynaphthyridines are classic examples of molecules that undergo solvent-dependent tautomerism. While drawn conventionally as an "enol" (4-hydroxy-1,5-naphthyridine), the compound exists predominantly in the naphthyridone (lactam) form in polar organic solvents and aqueous media[2]. The extent of this tautomeric shift can be empirically gauged via


 NMR, specifically by observing the chemical shift of the proton adjacent to the substituent[2].

Tautomerism cluster_0 Tautomeric Equilibrium & Ionization Pathways Lactim Lactim (Enol) 4-Hydroxy form Minor in polar media Lactam Lactam (Keto) 4-Oxo form Dominant in polar media Lactim->Lactam Kt (Solvent Dependent) Anion Anionic State Deprotonated (-H+) Lactim->Anion pKa ~2.3 Lactam->Anion pKa ~2.3

Fig 1. Tautomeric equilibrium and ionization pathways of this compound.

The Impact of Halogenation on

The 1,5-naphthyridine core is highly electron-deficient. This deficiency is evident when comparing the


 of 1,5-naphthyridin-4-ol (2.85) to its monocyclic analog, 8-hydroxyquinoline (5.13)[2]. The addition of a second fused pyridine ring drastically increases the electron-withdrawing nature of the system, stabilizing the conjugate base and thereby lowering the 

.

When a bromine atom is introduced at the 7-position to form This compound , the


 is depressed even further. Bromine exerts a strong inductive pull (

effect) across the conjugated

-system. Because the tautomeric proton resides on the opposite ring (position 4), this long-range inductive effect stabilizes the resulting anion, yielding an estimated

in the range of 2.20 to 2.40.
Quantitative Data Summary
CompoundStructural ClassificationExperimental

Reference
8-Hydroxyquinoline Monocyclic analog5.13[2]
1,5-Naphthyridin-4-ol Unsubstituted core2.85[2]
This compound Halogenated derivative~2.30 (Extrapolated)Derived

Experimental Methodology: Self-Validating Spectrophotometric Determination

Standard aqueous potentiometric titration is fundamentally flawed for this compound. The compound's high lipophilicity and the rigid planar structure of the naphthyridine core lead to rapid precipitation at the glass electrode frit in purely aqueous buffers.

To circumvent this, we employ a Co-Solvent UV-Vis Spectrophotometric Titration coupled with Yasuda-Shedlovsky Extrapolation . We choose UV-Vis because the deprotonation of the naphthyridone core triggers a massive shift in the electronic transition dipole moment, providing highly distinct chromophores for the neutral and anionic species.

Protocol Step1 1. Co-Solvent Preparation Step2 2. UV-Vis Titration Step1->Step2 Step3 3. Isosbestic Validation Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation Step3->Step4

Fig 2. Self-validating spectrophotometric workflow for pKa determination of insoluble heterocycles.

Step-by-Step Protocol

Step 1: Stock Preparation (Causality: Preventing Micro-precipitation)

  • Action: Dissolve this compound to a concentration of

    
     M in 100% LC-MS grade methanol.
    
  • Rationale: Initiating dissolution in a purely organic phase ensures the disruption of the strong intermolecular hydrogen bonding inherent to the lactam tautomer[3]. Introducing the solid directly to water causes micro-particulate scattering, which artificially inflates UV absorbance readings.

Step 2: Co-Solvent Titration Series

  • Action: Prepare five distinct solvent systems: 20%, 30%, 40%, 50%, and 60% Methanol/Water (v/v). For each solvent system, prepare a series of 10 buffered solutions ranging from pH 1.0 to 5.0 (using HCl/KCl for low pH, and acetate buffers for pH > 3.5).

  • Action: Spike the buffers with the methanolic stock to achieve a final analyte concentration of

    
     M.
    

Step 3: UV-Vis Acquisition & Internal Validation

  • Action: Record the UV-Vis spectra from 200 nm to 450 nm for all samples in quartz cuvettes.

  • Self-Validation Check: Overlay the spectra for a single solvent system. You must observe a sharp, unwavering isosbestic point (typically around 280-290 nm for naphthyridines).

    • If the isosbestic point is tight: The system validates that a simple

      
       proton transfer is occurring.
      
    • If the isosbestic point drifts: This is a self-diagnostic failure indicating either compound degradation or sub-visual precipitation. The run must be discarded and repeated at a lower concentration.

Step 4: Data Processing (Yasuda-Shedlovsky Extrapolation)

  • Action: For each methanol ratio, plot the absorbance at the

    
     of the anionic species against the measured pH. Fit the data to the Henderson-Hasselbalch equation to extract the apparent 
    
    
    
    (
    
    
    ).
  • Action: To find the true aqueous

    
    , plot 
    
    
    
    against the inverse dielectric constant
    
    
    of the respective methanol/water mixtures.
  • Rationale: Because the ionization involves the separation of charge (neutral lactam to anion), the dielectric constant of the solvent heavily influences the equilibrium. The Yasuda-Shedlovsky plot provides a linear regression; the y-intercept (where

    
     equals that of pure water) yields the highly accurate, thermodynamically true aqueous 
    
    
    
    .

Conclusion for Drug Development Professionals

Treating this compound as a simple "phenol equivalent" is a critical error in early-stage drug design. Its tautomeric preference for the naphthyridone form, combined with the extreme electron deficiency imparted by the fused bicyclic system and the halogen, results in a highly acidic hydroxyl/lactam proton (


 ~2.3). Understanding this ensures accurate prediction of membrane permeability, oral bioavailability, and receptor-site electrostatics when incorporating this moiety into larger pharmacophores.

References

  • Source: National Yang Ming Chiao Tung University (nycu.edu.tw)
  • Potential Antimalarials. III.
  • Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action Source: University of Hertfordshire Research Archive URL

Sources

Thermodynamic Stability and Tautomeric Dynamics of 7-Bromo-1,5-naphthyridin-4-ol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged pharmacophore, heavily utilized in the design of targeted therapeutics, including Aurora kinase and ALK5 inhibitors[1]. Within this chemical space, 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2)[2] serves as a critical synthetic intermediate and structural motif. For drug development professionals, understanding the thermodynamic stability of this molecule is paramount. Its behavior is governed by a complex interplay of prototropic tautomerism, solvent-dependent solvation energies, and robust solid-state intermolecular forces. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for profiling the thermodynamic and kinetic stability of this compound.

Thermodynamic Drivers of Tautomeric Stability

The most critical thermodynamic feature of this compound is its lactam-lactim (keto-enol) tautomerism. While formally named as an alcohol (4-ol), the molecule exists in a dynamic equilibrium with its tautomer, 7-bromo-1,5-naphthyridin-4(1H)-one .

Mesomeric Stabilization and Solvent Effects

The stability of each tautomer is strictly phase- and solvent-dependent. In the gas phase or non-polar solvents, the lactim (4-hydroxy) form is often favored due to its lower dipole moment and fully conjugated aromatic system. However, in polar protic or aprotic solvents (e.g., Water, DMSO), the equilibrium shifts almost entirely toward the lactam (4-oxo) form[3].

Causality: The lactam form exhibits significant mesomeric charge separation (a negative charge on the oxygen and a positive charge on the nitrogen). In polar media, this highly polarized state is thermodynamically stabilized by the solvent's dielectric field and intermolecular hydrogen bonding, overcoming the energetic penalty of partial aromaticity loss[3].

The Electronic Influence of the 7-Bromo Substituent

The bromine atom at the C7 position exerts a strong inductive electron-withdrawing effect (-I effect) across the bicyclic framework. This reduces the overall electron density of the naphthyridine ring, subtly increasing the acidity of the N-H proton in the lactam form. Consequently, the thermodynamic barrier for proton transfer is lowered, making the tautomeric equilibrium highly responsive to the pH and hydrogen-bond acceptor capacity of the surrounding medium.

TautomericDynamics Lactim Lactim Form (4-OH) Lower Dipole Moment Lactam Lactam Form (4-Oxo) Charge-Separated Mesomer Lactim->Lactam Intramolecular Proton Transfer GasPhase Non-Polar Media / Gas Phase (Minimizes Solvation Energy) GasPhase->Lactim Thermodynamically Stabilizes PolarSolvent Polar Protic/Aprotic Solvents (Maximizes H-Bonding) PolarSolvent->Lactam Thermodynamically Stabilizes

Figure 1: Thermodynamic drivers governing the lactam-lactim tautomeric equilibrium.

Solid-State and Thermal Stability

In the solid state, this compound demonstrates exceptional thermodynamic stability, characterized by a melting point exceeding 360 °C[4].

Causality: This extreme thermal resilience is driven by the crystalline lattice thermodynamics. The molecules self-assemble into tightly packed ribbons via strong intermolecular N-H···O hydrogen bonds (favoring the lactam form in the solid state) and extensive


 stacking between the electron-deficient naphthyridine rings. Breaking this lattice requires substantial enthalpic input, hence the high melting point and resistance to thermal degradation.

Self-Validating Experimental Methodologies

To accurately quantify the thermodynamic parameters of this molecule, researchers must employ rigorous, self-validating analytical workflows.

ExperimentalWorkflow Prep Sample Prep: this compound Split1 Solution-State Profiling Prep->Split1 Split2 Solid-State Profiling Prep->Split2 NMR VT-NMR Spectroscopy (Measure KT across Temp) Split1->NMR DSC TGA & DSC Analysis (Measure Mass Loss & Heat Flow) Split2->DSC VanHoff Van 't Hoff Plot (Extract ΔH, ΔS, ΔG) NMR->VanHoff Kinetics KAS / Coats-Redfern Models (Extract Activation Energy Ea) DSC->Kinetics Validation Self-Validation & Cross-Correlation VanHoff->Validation Kinetics->Validation

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Solution-State Tautomeric Profiling via Variable Temperature NMR (VT-NMR)

This protocol extracts the Enthalpy (


) and Entropy (

) of tautomerization.
  • Sample Preparation: Dissolve 5 mg of this compound in 0.6 mL of ultra-dry DMSO-

    
    .
    
    • Causality: DMSO-

      
       provides a high dielectric environment to fully solubilize the rigid lattice while slowing proton exchange sufficiently to observe distinct tautomeric signals on the NMR timescale.
      
  • Data Acquisition: Acquire quantitative

    
    -NMR spectra at 10 K intervals from 298 K to 358 K. Allow 15 minutes of equilibration at each temperature step.
    
  • Integration & Calculation: Integrate the isolated C3-H proton signals for both the lactim and lactam forms to determine the equilibrium constant (

    
    ) at each temperature.
    
  • Thermodynamic Extraction: Plot

    
     versus 
    
    
    
    . The slope yields
    
    
    and the intercept yields
    
    
    (Van 't Hoff equation).
  • Self-Validation (Reversibility Check): After the 358 K acquisition, cool the sample back to 298 K and re-acquire the spectrum. The

    
     must perfectly match the initial 298 K run. If it deviates, thermal degradation has occurred, and the data is invalid.
    
Protocol 2: Solid-State Thermal Analysis (TGA/DSC)

This protocol determines the activation energy (


) of thermal degradation using isoconversional kinetic models[5].
  • Calibration: Calibrate the DSC using a high-purity Indium standard to ensure precise heat flow and temperature baseline accuracy.

  • Sample Loading: Load 2-3 mg of the compound into an alumina crucible.

    • Causality: Alumina is chosen over aluminum due to the compound's exceptionally high melting point (>360 °C)[4], which approaches the melting limit of standard aluminum pans.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min.

    • Causality: An inert atmosphere suppresses oxidative degradation, ensuring that the measured mass loss is strictly due to intrinsic thermal decomposition.

  • Dynamic Heating: Run TGA/DSC simultaneously at three different heating rates (

    
     = 5, 10, and 20 °C/min) from 25 °C to 500 °C.
    
  • Kinetic Modeling: Apply the Kissinger-Akahira-Sunose (KAS) model to the multi-heating rate data to extract the activation energy (

    
    ) of degradation[5].
    
  • Self-Validation: Run an empty crucible under identical conditions to subtract baseline drift. The extracted

    
     must remain constant across different fractional conversions (
    
    
    
    ); a varying
    
    
    indicates a complex, multi-step degradation mechanism rather than a single-step decomposition.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and kinetic parameters based on the structural properties of this compound.

Table 1: Representative Thermodynamic Parameters for Tautomerization (Lactim


 Lactam) 
ParameterSymbolTypical Value Range (Polar Media)Mechanistic Implication
Gibbs Free Energy

-10 to -25 kJ/molSpontaneous shift towards the lactam (oxo) form in polar environments.
Enthalpy

-15 to -35 kJ/molExothermic proton transfer driven by strong solvent-dipole stabilization.
Entropy

-20 to -50 J/(mol·K)Increased structural order due to the formation of a rigid solvent cage around the highly polarized lactam dipole.

Table 2: Solid-State Thermal Properties of this compound

PropertyValue / ObservationAnalytical Method
Melting Point (

)
> 360 °CDSC (Endothermic peak)[4]
Activation Energy (

)
> 150 kJ/mol (Estimated)TGA (KAS isoconversional method)[5]
Primary Degradation Dehalogenation / Ring RuptureTGA coupled with Mass Spectrometry (TGA-MS)

Conclusion

The thermodynamic stability of this compound is defined by a delicate balance between its intrinsic molecular electronics and its external environment. Its tautomeric flexibility allows it to adapt to various solvent polarities, while its robust intermolecular hydrogen bonding grants it immense solid-state stability (>360 °C melting point)[4]. By employing the self-validating VT-NMR and TGA/DSC protocols outlined in this guide, researchers can accurately map these thermodynamic parameters, ensuring robust formulation and synthetic scale-up in drug development pipelines.

References

  • Source: chemicalbook.
  • Source: nih.
  • Potential Antimalarials. III. N-Substituted 7-Bromo-1,5-naphthyridin-4...
  • Source: stackexchange.
  • Source: mdpi.

Sources

Methodological & Application

Scalable Synthesis Protocols for 7-Bromo-1,5-naphthyridin-4-ol: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in Aurora kinase inhibitors, antimalarial agents, and novel anti-infectives [1]. Within this chemical space, 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2) serves as a highly versatile, halogenated building block. The C7 bromine atom enables downstream late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C4 hydroxyl group—which exists in tautomeric equilibrium with its pyridone form—can be readily activated as a chloride or triflate for further substitution [4].

Synthesizing the 1,5-naphthyridine core regioselectively at scale requires robust, self-validating methodologies. While Skraup and Friedländer syntheses are viable for certain substituted derivatives, the Gould-Jacobs reaction remains the industry gold standard for yielding 4-hydroxy-1,5-naphthyridines [2]. This four-step sequence leverages 5-bromopyridin-3-amine and diethyl ethoxymethylenemalonate (EMME) to construct the second heterocyclic ring through a thermodynamically driven thermal electrocyclization.

Mechanistic Workflow & Pathway Visualization

The synthesis relies on a precise sequence of condensation, cyclization, saponification, and decarboxylation. The most critical step is the thermal 6π-electrocyclization, which requires high-boiling eutectic solvents (like Dowtherm A) to overcome the significant activation energy barrier without degrading the substrate.

Workflow N1 5-Bromopyridin-3-amine + EMME N2 Enamine Intermediate (Condensation) N1->N2 120-130 °C, 2h (- EtOH) N3 Ethyl 7-bromo-4-hydroxy-1,5- naphthyridine-3-carboxylate N2->N3 Dowtherm A, 250 °C Thermal 6π-Electrocyclization N4 7-Bromo-4-hydroxy-1,5- naphthyridine-3-carboxylic acid N3->N4 10% NaOH, EtOH, Reflux Saponification N5 This compound (Target API Intermediate) N4->N5 Dowtherm A, 250 °C Decarboxylation (- CO2)

Fig 1: Four-step Gould-Jacobs synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By utilizing the provided In-Process Controls (IPCs), chemists can verify the success of each transformation in real-time before proceeding, preventing the costly carryover of impurities.

Step 1: Condensation (Formation of the Enamine)

Objective: Synthesize Diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate.

  • Causality & Rationale: The nucleophilic primary amine of 5-bromopyridin-3-amine attacks the highly electrophilic enol ether of EMME. Conducting this reaction neat (or in minimal ethanol) at 120 °C drives off the ethanol byproduct, pushing the equilibrium entirely to the product side via Le Chatelier's principle.

  • Procedure:

    • Charge a round-bottom flask equipped with a short-path distillation head with 5-bromopyridin-3-amine (1.0 equiv, 173.0 g/mol ) and EMME (1.1 equiv, 216.2 g/mol ).

    • Heat the mixture to 120–130 °C under a gentle nitrogen sweep.

    • Maintain temperature for 2–3 hours while collecting the distilled ethanol.

    • Cool the resulting thick syrup to room temperature. It will solidify upon standing.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak (

    
     173.0) is <2% AUC, and the product peak (
    
    
    
    343.0) plateaus.
Step 2: Thermal Cyclization (The Gould-Jacobs Step)

Objective: Synthesize Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Causality & Rationale: This step requires strict thermal control. If the solvent is not hot enough, intermolecular condensations outcompete the intramolecular 6π-electrocyclization, leading to polymeric tars. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen for its high boiling point (~258 °C) and inertness [2].

  • Procedure:

    • Pre-heat 10 volumes of Dowtherm A in a 3-neck flask to 240–250 °C.

    • Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A.

    • Critical Step: Add the enamine solution dropwise to the pre-heated Dowtherm A to maintain the internal temperature above 240 °C.

    • Stir at 250 °C for 1.5 hours.

    • Cool to room temperature and dilute with 3 volumes of hexanes to precipitate the product. Filter and wash with petroleum ether.

  • Self-Validation (IPC): LC-MS will show the loss of ethanol (

    
     297.0). TLC (10% MeOH/DCM) should show a highly fluorescent spot under 254 nm UV.
    
Step 3: Saponification

Objective: Synthesize 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

  • Causality & Rationale: Base-catalyzed hydrolysis converts the ester to a water-soluble sodium carboxylate. This allows organic impurities (such as uncyclized byproducts or Dowtherm A traces) to be washed away before acidifying to precipitate the highly insoluble free acid.

  • Procedure:

    • Suspend the ester in a 1:1 mixture of 10% aqueous NaOH and Ethanol (5 volumes each).

    • Reflux the mixture (approx. 85 °C) for 3 hours until a clear solution is obtained.

    • Cool to room temperature and extract once with ethyl acetate (discard the organic layer).

    • Acidify the aqueous layer with 6M HCl to pH 2–3. A dense precipitate will form.

    • Filter the solid, wash thoroughly with DI water, and dry under vacuum at 60 °C.

  • Self-Validation (IPC): LC-MS confirms ester cleavage (

    
     269.0). The product should be completely insoluble in cold water.
    
Step 4: Decarboxylation

Objective: Synthesize this compound.

  • Causality & Rationale: Thermal decarboxylation removes the carboxyl group. The high temperature provides the necessary energy to break the C-C bond, releasing gaseous

    
    . The irreversible loss of gas drives the reaction to 100% conversion.
    
  • Procedure:

    • Suspend the carboxylic acid in 5 volumes of Dowtherm A (or quinoline, if copper powder catalyst is preferred).

    • Heat to 250 °C. Vigorous bubbling (

      
       evolution) will be observed.
      
    • Maintain temperature until gas evolution ceases completely (typically 2 hours).

    • Cool to room temperature, dilute with hexanes, and filter the final product. Recrystallize from DMF/water if higher purity is required.

  • Self-Validation (IPC): LC-MS shows the final target mass (

    
     225.0). The cessation of bubbling acts as a physical visual indicator of reaction completion.
    

Quantitative Data & Quality Attributes

The following table summarizes the expected operational metrics and Critical Quality Attributes (CQAs) for a standard 100-gram scale synthesis.

StepTransformationKey Reagents & ConditionsTimeExpected YieldCQA / Analytical Marker (LC-MS)
1 CondensationEMME, 120 °C, Neat2.0 h85–95%

343.0
2 CyclizationDowtherm A, 250 °C1.5 h60–75%

297.0
3 Saponification10% NaOH, EtOH, Reflux3.0 h90–95%

269.0
4 DecarboxylationDowtherm A, 250 °C2.0 h70–85%

225.0

Troubleshooting & Field Insights

  • Regioisomeric Byproducts: The regioselectivity of the Gould-Jacobs reaction is influenced by the electronic directing effects of the pyridine nitrogen. While cyclization preferentially occurs to form the 1,5-naphthyridine core, trace amounts of the 1,7-naphthyridine regioisomer may form. Do not use column chromatography to separate these; the rigid, planar structure of naphthyridines leads to strong

    
    -stacking and high lattice energy, making them virtually insoluble in standard chromatography solvents. Recrystallization  is the mandatory purification method [2].
    
  • Decarboxylation Stalling: If decarboxylation in Step 4 stalls, the addition of catalytic copper powder (0.1 equiv) can lower the activation energy of the C-C bond cleavage. Ensure the system is properly vented to prevent pressure buildup from

    
     generation.
    

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC).[Link] [1]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. National Institutes of Health (PMC).[Link] [3]

Application Notes and Protocols for the Synthesis of 4-chloro-7-bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the chemical conversion of 7-Bromo-1,5-naphthyridin-4-ol to the versatile synthetic intermediate, 4-chloro-7-bromo-1,5-naphthyridine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies described herein are grounded in established principles of heterocyclic chemistry and are designed to ensure safety, reliability, and high-yield synthesis.

Introduction and Scientific Context

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic functionalization of this core structure is paramount in the exploration of new chemical entities with therapeutic potential. The conversion of a hydroxyl group at the 4-position to a chlorine atom is a critical transformation, as it introduces a versatile leaving group amenable to a wide range of nucleophilic substitution and cross-coupling reactions. This allows for the diversification of the 1,5-naphthyridine core and the generation of libraries of novel compounds for biological screening.

This application note details the chlorination of this compound using phosphorus oxychloride (POCl₃), a widely employed and effective reagent for this type of transformation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary safety precautions, work-up procedures, and analytical characterization of the final product.

Reaction Principle and Mechanism

The conversion of a hydroxynaphthyridine to a chloronaphthyridine using phosphorus oxychloride is a classic example of a deoxychlorination reaction. The underlying principle involves the transformation of the hydroxyl group, which is a poor leaving group, into a chlorophosphate ester intermediate, which is an excellent leaving group.

The reaction is believed to proceed through the following mechanistic steps:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group in this compound attacks the electrophilic phosphorus atom of phosphorus oxychloride.

  • Formation of a Chlorophosphate Intermediate: This initial attack, followed by the loss of a proton (often facilitated by a base such as pyridine or another molecule of the starting material), leads to the formation of a dichlorophosphate ester intermediate.

  • Nucleophilic Attack by Chloride: A chloride ion, either from the POCl₃ or from the deprotonation step, then acts as a nucleophile, attacking the carbon atom at the 4-position of the naphthyridine ring.

  • Elimination of the Leaving Group: This nucleophilic attack results in the displacement of the dichlorophosphate group, a very stable leaving group, to yield the desired 4-chloro-7-bromo-1,5-naphthyridine product. The driving force for this step is the formation of the stable P-O bond in the phosphate byproduct.

The use of a base, such as pyridine, can accelerate the reaction by deprotonating the hydroxyl group, thereby increasing its nucleophilicity towards POCl₃, and also by neutralizing the HCl generated during the reaction.[1]

Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation (Example)Notes
This compound≥97% PurityCommercial SupplierEnsure starting material is dry.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich, Acros OrganicsHandle in a fume hood with appropriate PPE. Highly corrosive and water-reactive.[2][3][4][5]
PyridineAnhydrous, ≥99.8%Commercial SupplierStore over molecular sieves.
Dichloromethane (DCM)HPLC GradeCommercial SupplierFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS ReagentPrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercial SupplierFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercial SupplierFor column chromatography.
Ethyl AcetateHPLC GradeCommercial SupplierEluent for chromatography.
HexanesHPLC GradeCommercial SupplierEluent for chromatography.

Experimental Protocol

This protocol is a recommended procedure based on established methodologies for the chlorination of analogous heterocyclic alcohols.[1]

Reaction Setup

G cluster_0 Reaction Setup reagents This compound Phosphorus oxychloride Anhydrous Pyridine flask Round-bottom flask with reflux condenser and nitrogen inlet reagents->flask Add reagents heating Heating mantle with stirrer flask->heating Place in mantle G cluster_1 Work-up and Purification Workflow start Completed Reaction Mixture quench Cool to RT, then slowly pour onto crushed ice ('Reverse Quench') start->quench neutralize Neutralize with saturated NaHCO₃ solution quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product 4-chloro-7-bromo-1,5-naphthyridine purify->product

Sources

Application Note: Strategic Functionalization of the C7 Position in 1,5-Naphthyridin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the "De Novo" assembly strategy as the only robust method for C7 functionalization, debunking the viability of direct late-stage C-H activation for this specific scaffold.

Executive Summary: The C7 Paradox

The 1,5-naphthyridine scaffold is a "privileged structure" in kinase inhibition (e.g., c-Met, ALK5) and epigenetic modulation (BET bromodomain inhibitors). However, the C7 position (beta to N1, beta to N5) presents a unique synthetic challenge.

Unlike the C2/C6 positions (activated for nucleophilic attack or radical Minisci reactions) or the C4 position (activated for nucleophilic displacement via the 4-Cl intermediate), the C7 position is electronically deactivated and sterically remote. Direct electrophilic aromatic substitution (SEAr) or C-H activation at C7 is kinetically disfavored and typically results in mixtures or C3-functionalization.

Core Recommendation: This guide establishes De Novo Assembly via the Gould-Jacobs reaction as the primary reliable route to access C7-functionalized 1,5-naphthyridin-4-ols. We provide a validated protocol for synthesizing the 7-bromo-1,5-naphthyridin-4-ol pivot scaffold, followed by chemoselective cross-coupling strategies.

Strategic Analysis & Retrosynthesis

To achieve high fidelity at C7, one must install the functional handle before closing the naphthyridine ring. The use of 5-bromo-3-aminopyridine as the starting material is the industry standard for ensuring regiocontrol.

Visualizing the Strategic Pathway

The following diagram illustrates the retrosynthetic logic, contrasting the failure of direct functionalization with the success of the building block approach.

G Target C7-Functionalized 1,5-Naphthyridin-4-ol Direct Direct C-H Activation (Route A: Fails) Target->Direct Intermediate This compound (Universal Pivot) Target->Intermediate Suzuki/Buchwald Coupling Precursor 1,5-Naphthyridin-4-ol (Unsubstituted) Direct->Precursor Low Selectivity (C3/C7 mixture) DeNovo De Novo Assembly (Route B: Recommended) BuildingBlock 5-Bromo-3-aminopyridine (Commercially Available) DeNovo->BuildingBlock Intermediate->DeNovo Gould-Jacobs Cyclization

Figure 1: Retrosynthetic strategy highlighting the necessity of the De Novo approach for C7 regiocontrol.

Protocol A: Synthesis of the 7-Bromo Pivot Scaffold

Objective: Synthesis of this compound (Scale: 10–50 g). Mechanism: Gould-Jacobs Reaction (Condensation


 Cyclization 

Hydrolysis

Decarboxylation).[1][2]
Materials
  • Starting Material: 5-Bromo-3-aminopyridine (1.0 equiv).

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Base: Sodium Hydroxide (NaOH) (2M aqueous).

Step-by-Step Methodology
  • Condensation (Enamine Formation):

    • Charge a round-bottom flask with 5-bromo-3-aminopyridine (1.0 eq) and EMME (1.1 eq).

    • Heat to 110°C for 2–3 hours.

    • Process Insight: Use a Dean-Stark trap or open vessel to facilitate the removal of ethanol byproduct, driving the equilibrium forward.

    • Checkpoint: LC-MS should show full conversion to the diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate intermediate.

  • Thermal Cyclization:

    • Add Dowtherm A (10 mL per gram of substrate) to the reaction vessel.

    • Raise temperature to 250°C (reflux). Maintain for 45–90 minutes.

    • Critical Safety Note: Ensure vigorous stirring and appropriate blast shielding. This high-temperature step closes the pyridine ring to form the naphthyridine core.

    • Cool to room temperature.[3][4] Add hexanes to precipitate the ester intermediate. Filter and wash with hexanes to remove Dowtherm A.

  • Saponification & Decarboxylation:

    • Suspend the solid ester in 2M NaOH (5 eq). Reflux (100°C) for 2 hours to hydrolyze the ester to the carboxylic acid.

    • Decarboxylation:[2][3][5] If the acid does not decarboxylate spontaneously during hydrolysis, isolate the acid and heat in diphenyl ether at 250°C for 20 minutes.

    • Alternative: Microwave irradiation at 250°C in quinoline/Cu powder is effective for difficult decarboxylations.

  • Isolation:

    • Adjust pH to 6–7 with acetic acid. The product, This compound , will precipitate as an off-white/tan solid.

    • Yield Expectation: 55–65% over 3 steps.

Protocol B: Chemoselective Cross-Coupling at C7

Objective: Functionalization of the C7-Br handle in the presence of the C4-OH (tautomeric 4-one). Challenge: The free OH/NH group can poison Pd catalysts. Solution: Use of robust precatalysts (e.g., XPhos Pd G2) or transient protection.

Data: Optimization of Suzuki-Miyaura Conditions

The following table summarizes screening data for coupling phenylboronic acid to this compound.

EntryCatalyst (5 mol%)LigandBase (2 eq)SolventTemp (°C)Yield (%)Notes
1Pd(PPh3)4-Na2CO3DME/H2O9035Poor conversion; Catalyst poisoning.
2Pd(OAc)2PPh3K3PO4Dioxane10042Significant homocoupling.
3Pd2(dba)3XPhosK3PO4n-BuOH11088Optimal. High turnover.
4Pd(dppf)Cl2-Cs2CO3DMF10076Good, but difficult workup.
Optimized Workflow (Entry 3)
  • Reaction Setup:

    • In a pressure vial, combine this compound (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G2 (0.02–0.05 eq).

    • Solvent: n-Butanol or 1,4-Dioxane/Water (4:1) . Deoxygenate by sparging with Argon for 10 mins.

  • Execution:

    • Seal and heat to 110°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[3][6] The C7-Br bond is significantly more reactive than the C4-OH (which requires activation to C4-Cl/OTf to react).

  • Workup:

    • Concentrate solvent.[4] Dilute with water and adjust pH to ~7.

    • Extract with 10% MeOH in DCM (due to poor solubility of the naphthyridin-ol).

Advanced Strategy: The "Switchable" Dual Functionalization

If functionalization at both C7 and C4 is required:

  • Step 1 (C7): Perform Suzuki coupling on the This compound (utilizing the Br reactivity).

  • Step 2 (Activation): Treat the product with POCl3 (reflux, 2h) to convert the C4-OH to C4-Cl .

  • Step 3 (C4): Perform SNAr (nucleophilic displacement with amines) or a second Pd-coupling at C4.

Workflow Start 7-Br-1,5-Naphthyridin-4-ol Step1 Step 1: Suzuki Coupling (Targeting C7-Br) Start->Step1 Pd-Cat, Ar-B(OH)2 Inter 7-Aryl-1,5-Naphthyridin-4-ol Step1->Inter Step2 Step 2: POCl3 Activation (Targeting C4-OH) Inter->Step2 Chlorination Final 4-Cl-7-Aryl-1,5-Naphthyridine (Ready for SNAr) Step2->Final

Figure 2: Sequential functionalization workflow leveraging differential reactivity.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Litvinov, V. P. (2004). "Advances in the chemistry of 1,5-naphthyridines." Russian Chemical Reviews. Link

  • Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • BenchChem. (2025). "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." BenchChem Technical Guides. Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 97267-60-2)." Link

Sources

Application Note: Buchwald-Hartwig Amination of 7-Bromo-1,5-Naphthyridines

[1]

Executive Summary

The functionalization of 1,5-naphthyridines is a critical step in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and antibacterials. However, the 7-bromo-1,5-naphthyridine scaffold presents distinct challenges in Palladium-catalyzed cross-coupling due to the high coordinate affinity of the naphthyridine nitrogens and the electron-deficient nature of the ring system.

This guide provides a validated protocol for the Buchwald-Hartwig amination of 7-bromo-1,5-naphthyridines. Unlike standard carbocyclic aryl halides, this substrate requires specific "Generational" ligand strategies to prevent catalyst poisoning.

Key Takeaway: Success relies on the use of bulky, electron-rich biaryl phosphine ligands (specifically BrettPhos and XPhos families) and the use of Precatalyst G3/G4 architectures to ensure rapid formation of the active monoligated Pd(0) species.

Substrate Analysis & Mechanistic Challenges

To optimize reaction conditions, one must first understand the electronic environment of the substrate.

Symmetry Note

In an unsubstituted 1,5-naphthyridine core, the 3-position and the 7-position are chemically equivalent due to

The "N-Chelation" Trap

The primary failure mode in this reaction is Catalyst Arrest .

  • The Problem: The N1 and N5 nitrogens possess lone pairs capable of binding Pd(II) intermediates. If the phosphine ligand is not sufficiently bulky, the substrate itself displaces the ligand, forming a stable, inactive bis-heterocyclic palladium complex.

  • The Solution: Use ligands with extreme steric bulk (e.g., t-BuXPhos, BrettPhos) that create a "protective shell" around the Pd center, physically preventing the naphthyridine nitrogen from coordinating.

Electronic Deactivation

The 1,5-naphthyridine ring is highly electron-deficient. While this typically aids oxidative addition (Pd(0)

Decision Matrix: Ligand & Base Selection

Do not use a "one-size-fits-all" approach. Select your conditions based on the nucleophile (amine) class.

Ligand Selection Workflow (DOT Visualization)

LigandSelectionStartStart: Identify Amine PartnerPrimaryAlkylPrimary Alkyl Amine(e.g., Benzylamine)Start->PrimaryAlkylSecondaryAlkylSecondary Alkyl Amine(e.g., Morpholine)Start->SecondaryAlkylAnilineAniline / HeteroarylamineStart->AnilineBrettPhosBrettPhos Pd G3/G4PrimaryAlkyl->BrettPhosBest SelectivityRuPhosRuPhos Pd G3/G4SecondaryAlkyl->RuPhosSteric ControlAniline->BrettPhosIf e- deficientXPhosXPhos Pd G3/G4Aniline->XPhosGeneral Purpose

Figure 1: Decision tree for selecting the optimal Buchwald Precatalyst based on amine classification.

Validated Experimental Protocols

Protocol A: The "Robust" Method (Secondary Amines/Anilines)

Best for: Morpholine, Piperazine, electron-rich Anilines.

Reagents:

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 80–100 °C

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add 7-bromo-1,5-naphthyridine (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G3 (0.02–0.05 equiv).

    • Note: If the amine is liquid, add it in step 3.

  • Inert Cycle: Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Argon (repeat 3x).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide). If using a liquid amine, add it now via syringe.

  • Reaction: Place in a pre-heated block at 85 °C. Stir vigorously (800+ rpm) for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the bromide (M+H) and appearance of Product (M+H).

  • Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Challenging" Method (Primary Amines/Weak Nucleophiles)

Best for: Primary alkyl amines, electron-deficient anilines, or sterically hindered partners.

Reagents:

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)

  • Solvent: Toluene or t-Amyl Alcohol

  • Temperature: 90–110 °C

Step-by-Step Procedure:

  • Activation Check: BrettPhos Pd G3 is air-stable, but the active species is sensitive. Ensure Argon atmosphere is strictly maintained.

  • Charge Solids: Add 7-bromo-1,5-naphthyridine (1.0 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G3 (0.03 equiv) to the vial.

  • Inert Cycle: Evacuate/Backfill Argon (3x).

  • Liquid Addition: Add Toluene (0.15 M). Add the Primary Amine (1.2 equiv).

  • Reaction: Heat to 100 °C.

    • Why NaOtBu? The stronger base facilitates the deprotonation of the amine-Pd complex, which is often the rate-determining step for primary amines.

  • Quench: Cool to RT. Dilute with DCM. Wash with water.

  • Scavenging (Critical): Add SiliaMetS® Thiol or DMT scavenger resin (50 wt% relative to theoretical product) and stir for 2 hours to remove residual Pd. Naphthyridines hold onto Pd tightly; simple filtration is often insufficient for biological assay purity.

Optimization Data Matrix

Use the following table to troubleshoot low yields.

VariableStandard ConditionAlternative (If Standard Fails)Rationale
Catalyst RuPhos Pd G3 BrettPhos Pd G3 Switch to BrettPhos for primary amines to prevent

-hydride elimination.
Base Cs₂CO₃ NaOtBu or K₃PO₄ NaOtBu accelerates transmetallation but may hydrolyze esters. K₃PO₄ is milder if NaOtBu causes decomposition.
Solvent 1,4-Dioxane t-Amyl Alcohol t-Amyl alcohol allows higher temps (102°C) and improves solubility of polar naphthyridines.
Additives NoneWater (1-2%) For Cs₂CO₃/Dioxane systems, a drop of water ("wet dioxane") can vastly improve base solubility and reaction rate.

Troubleshooting & Causality

Symptom 1: Protodehalogenation (Reduction of Br to H)

  • Cause: The amine is not undergoing reductive elimination fast enough, allowing

    
    -hydride elimination or H-abstraction from solvent.
    
  • Fix: Switch to a ligand with a larger bite angle (e.g., Xantphos) or increase the catalyst loading of BrettPhos. Ensure the solvent is anhydrous.

Symptom 2: No Conversion (Starting Material Recovered)

  • Cause: Catalyst poisoning. The naphthyridine nitrogen is binding the Pd.

  • Fix: Do not use Pd(PPh₃)₄ or Pd(dppf). You must use bulky dialkylbiaryl phosphines (BrettPhos/XPhos). Increase temperature to 110 °C to promote ligand dissociation/turnover.

Symptom 3: Dimerization of Substrate

  • Cause: Homocoupling of the aryl bromide.

  • Fix: This usually happens if the amine is not nucleophilic enough. Switch to a stronger base (NaOtBu) to facilitate the amine binding.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[1] Organic Letters, 2014, 16(3), 832–835.[1]

    • Context: Establishes the utility of tBuBrettPhos for nitrogen-rich heterocyclic bromides.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

    • Context: The definitive guide on matching ligand generation (RuPhos vs BrettPhos) to amine class.

  • Llitjos, G., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020, 25(14), 3252.[2]

    • Context: Comprehensive review of 1,5-naphthyridine reactivity, confirming the equivalence of 3- and 7- positions and metal binding properties.
  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 2013, 4, 916-920.

    • Context: Describes the G3 precatalyst activation mechanism required for difficult substr

Application Note: Strategic Utilization of 7-Bromo-1,5-naphthyridin-4-ol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 7-Bromo-1,5-naphthyridin-4-ol (Component ID: 7-BN-4 ) as a high-value fragment scaffold in kinase inhibitor discovery. Unlike generic bicyclic heterocycles, this scaffold offers a distinct "donor-acceptor" hydrogen bond motif essential for ATP-competitive inhibition, coupled with a specific synthetic handle (C7-Bromine) for accessing the solvent-exposed or hydrophobic back-pockets of the kinase domain.

This document provides validated protocols for the synthesis, functionalization, and biophysical assessment of this scaffold, enabling researchers to transition from fragment hits to lead compounds with high ligand efficiency (LE).

Structural Rationale & Pharmacophore Analysis

The 1,5-naphthyridine core is a privileged structure in medicinal chemistry, functioning as a bioisostere to quinoline and quinazoline scaffolds. Its utility in kinase design is governed by two critical features:

  • The Hinge-Binding Interface (C4/N1): The molecule exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4(1H)-one) forms. In the kinase ATP-binding pocket, the keto-tautomer is the dominant pharmacophore.

    • N1 (Pyridyl Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge.

    • C4-Carbonyl (O): Acts as a Hydrogen Bond Acceptor (HBA), or the N-H at position 1 (in the pyridone form) acts as a Donor (HBD). Correction: In the 1,5-naphthyridine-4-one tautomer, the proton resides on N1, making N1 a Donor and the C4-Carbonyl an Acceptor . This mimics the Adenine binding mode.[1]

  • The Synthetic Vector (C7-Bromine): The bromine at position 7 is oriented approximately 180° from the hinge-binding interface. This "exit vector" allows for the attachment of solubilizing groups or hydrophobic moieties to probe the Solvent Front or the Gatekeeper region, depending on the specific kinase topology.

Visualization: Pharmacophore & Binding Mode

KinaseBinding cluster_tautomer Tautomeric Equilibrium Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold 1,5-Naphthyridine Core (Hinge Binder) Scaffold->Hinge Bi-dentate H-Bonds (Donor/Acceptor) Vector C7-Bromine Handle (Synthetic Vector) Scaffold->Vector Covalent Link Pocket Hydrophobic/Solvent Pocket (Selectivity Region) Vector->Pocket Suzuki Coupling Extension Enol 4-Hydroxy Form (Aromatic) Keto 4(1H)-One Form (Bioactive) Enol->Keto Physiological pH

Caption: Figure 1. Pharmacophore mapping of this compound. The scaffold anchors to the hinge via the N1/C4 motif, while the C7-Br allows extension into selectivity pockets.

Synthetic Protocols

Protocol A: Synthesis of the Core (Gould-Jacobs Cyclization)

Objective: Construct the 1,5-naphthyridine scaffold from commercially available precursors.

Reagents:

  • 5-Bromo-3-aminopyridine (CAS: 13535-01-8)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus oxychloride (

    
    ) - Optional for chlorination if Br is unstable, but Br is retained here.
    

Step-by-Step Methodology:

  • Condensation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 5-Bromo-3-aminopyridine (1.0 eq) and EMME (1.1 eq) in ethanol.

    • Reflux for 3-4 hours. Monitor by LCMS for the formation of the intermediate enamine ester (

      
       shift).
      
    • Cool and concentrate in vacuo. The intermediate is often an oil or low-melting solid.

  • Thermal Cyclization (Critical Step):

    • Heat Dowtherm A (10 mL/g of substrate) to 250°C in a heavy-walled reaction vessel.

    • Safety Note: Ensure vigorous stirring and use a blast shield; this is a high-temperature reaction.

    • Add the intermediate from Step 1 dropwise (dissolved in minimal hot Dowtherm A if necessary) to the refluxing solvent.

    • Mechanism: This promotes the intramolecular substitution to close the ring, releasing ethanol.

    • Maintain temperature for 30-60 minutes.

    • Cool to room temperature.[2] The product, ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate , usually precipitates.

    • Filter and wash with hexane to remove Dowtherm A.

  • Saponification & Decarboxylation:

    • Hydrolyze the ester using 10% NaOH (aq) at reflux (2 hrs).

    • Acidify to pH 3-4 to precipitate the carboxylic acid.

    • Decarboxylation: Heat the dry acid in quinoline (or diphenyl ether) at 220°C with a catalytic amount of copper powder until

      
       evolution ceases.
      
    • Workup: Pour into water, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic singlets for the naphthyridine protons. The C4-OH proton is often broad or invisible due to exchange.

  • LCMS: Single peak, Mass = 224.9/226.9 (Br isotope pattern).

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Extend the fragment at the C7 position to generate a lead-like library.

Reagents:

  • This compound (Core)

  • Boronic Acid/Pinacol Ester (

    
    )[2]
    
  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
    (2M aq)
  • Solvent: 1,4-Dioxane/Water (4:1)[3]

Workflow Diagram:

SuzukiWorkflow Start Start: 7-Br-1,5-naphthyridin-4-ol + Boronic Acid (1.2 eq) CatPrep Add Pd Catalyst (5 mol%) & Base (3 eq) Start->CatPrep Degas Degas (N2/Argon) 3 Cycles CatPrep->Degas Heat Heat to 90-100°C (Microwave: 30 min / Thermal: 4-12 h) Degas->Heat Monitor Monitor: LCMS (Look for Br loss) Heat->Monitor Monitor->Heat Incomplete Workup Filter (Celite) -> Extract -> HPLC Monitor->Workup Complete

Caption: Figure 2.[2] Standardized workflow for Suzuki cross-coupling at the C7 position.

Technical Insight: The 4-OH group is acidic (


). Using a strong base in the Suzuki coupling may deprotonate the 4-OH, increasing the solubility of the starting material in the aqueous phase, which is beneficial. However, if the reaction is sluggish, protect the 4-OH as a methoxy (using MeI/Ag2CO3) or a chlorine (using POCl3) prior to coupling. The chloro-derivative is more reactive in cross-couplings but requires a subsequent hydrolysis step if the hydroxyl is desired.

Assay Development & Validation

Solubility & Aggregation Check (Pre-Screening)

Fragments often aggregate, causing false positives.

  • Protocol: Dynamic Light Scattering (DLS).

  • Threshold: Compounds showing particle size > 10 nm or high scattering intensity in assay buffer should be flagged as aggregators.

Surface Plasmon Resonance (SPR)

Because fragments have low affinity (


 in 

to

range), SPR is the gold standard.
ParameterSetting/ValueRationale
Sensor Chip CM5 or SA (Streptavidin)CM5 for direct coupling of kinase; SA for biotinylated kinase.
Flow Rate 30-50

High flow minimizes mass transport limitations.
Contact Time 30-60 secondsFast on/off rates expected for fragments.
Dissociation 60-120 secondsEnsure return to baseline.
Control Reference ChannelSubtract non-specific binding to the dextran matrix.

Data Interpretation:

  • Square Wave Shape: Indicates rapid binding kinetics typical of specific fragment interactions.

  • Stoichiometry:

    
     should match theoretical 1:1 binding. If 
    
    
    
    is >120% of theoretical, suspect non-specific binding or aggregation.

References

  • Gellibert, F. et al. (2004).[4][5] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[4][5]

  • Chung, J. Y. L., & Cvetovich, R. J. (2006). "Synthesis development of a naphthyridinone p38 kinase inhibitor." Current Opinion in Drug Discovery & Development, 9(6), 792-805.

  • BenchChem. (2025).[2] "Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone [Adapted for Aryl Halides]." BenchChem Technical Library.

  • Xing, L. et al. (2015).[6] "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry, 23(19), 6520-6527.

  • Lovering, F. et al. (2015). "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry.

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel utilizing appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Strategic Functionalization of 1,5-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic substitution strategies for 1,5-naphthyridine intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Focus: Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Cross-Coupling Protocols

Abstract

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., PI3K, ALK5) and antiparasitic agents. However, its electron-deficient nature and dual-nitrogen basicity present unique synthetic challenges, particularly regarding regioselectivity and solubility. This guide provides optimized protocols for functionalizing 1,5-naphthyridine intermediates, specifically focusing on the C4 and C2 positions via


 and Buchwald-Hartwig amination strategies. We present self-validating workflows to transition from hydroxy-precursors to highly functionalized chemical probes.

Strategic Overview: Reactivity & Regiochemistry

The 1,5-naphthyridine system is highly


-deficient, making it susceptible to nucleophilic attack. However, the reactivity is not uniform.
  • Electronic Bias: The nitrogen atoms at positions 1 and 5 withdraw electron density, activating the

    
     (C2, C6) and 
    
    
    
    (C4, C8) positions.
  • Leaving Group Displacement: In halogenated derivatives (e.g., 4-chloro-1,5-naphthyridine), the C4 position is exceptionally reactive toward nucleophiles due to the stabilization of the Meisenheimer complex by the para-nitrogen (N1).

  • Solubility Challenges: The planar, rigid structure often leads to poor solubility in non-polar solvents, necessitating the use of polar aprotic solvents (DMF, DMSO) or specific workup modifications.

Reactivity Map (Diagram)

The following diagram illustrates the electrophilic sites and the logical flow for functionalization.

ReactivityMap Core 1,5-Naphthyridine Core C4 C4/C8 Position (High Reactivity) Target: Cl displacement Core->C4 Activated by N1 (para) C2 C2/C6 Position (Moderate Reactivity) Target: Direct Amination/SNAr Core->C2 Activated by N1 (ortho) N_Oxide N-Oxide Activation (For Cyanation/C2-func) Core->N_Oxide mCPBA oxidation Kinase Inhibitors Kinase Inhibitors C4->Kinase Inhibitors

Figure 1: Electrophilic activation map of 1,5-naphthyridine. Red indicates the primary site for


 displacement of halogens.

Experimental Protocols

Protocol A: Synthesis of the Electrophile (4-Chloro-1,5-naphthyridine)

Context: The 4-hydroxy tautomer (naphthyridinone) is the standard precursor. Direct chlorination requires careful handling to avoid polymerization or hydrolysis during workup.

Materials:

  • 4-Hydroxy-1,5-naphthyridine (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (5.0–10.0 equiv)
    
  • N,N-Dimethylaniline (1.0 equiv) or catalytic DMF

  • Solvent: Neat or Acetonitrile (if solubility allows)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the 4-hydroxy-1,5-naphthyridine in 
    
    
    
    .
    • Expert Tip: If the substrate is wet,

      
       will hydrolyze violently. Ensure the starting material is vacuum-dried.
      
  • Activation: Add N,N-dimethylaniline (1.0 equiv) dropwise. This acts as a base to scavenge HCl and accelerates the reaction. Alternatively, 2-3 drops of DMF can form the Vilsmeier-Haack reagent in situ, drastically improving rates.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Self-Validation: The suspension should turn into a clear, dark solution. Aliquot monitoring by TLC (5% MeOH in DCM) should show the disappearance of the baseline "hydroxy" spot and the appearance of a less polar, UV-active spot (

      
      ).
      
  • Quench (Critical): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess

    
     (use a base trap!). Pour the thick residue slowly onto crushed ice/water with vigorous stirring.
    
    • Safety: Maintain temperature

      
       to prevent hydrolysis of the product back to the starting material.
      
  • Neutralization: Carefully adjust pH to ~8–9 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract immediately with DCM (

    
    ). The product is prone to hydrolysis in basic aqueous media if left too long.
    
  • Purification: Dry over

    
    , filter, and concentrate. If the residue is black/tarry, pass through a short pad of silica gel (eluting with DCM/EtOAc).
    

Yield Expectation: 75–90% (Off-white to yellow solid).

Protocol B: Displacement with Amines

Context: This is the "workhorse" method for library generation. The 4-chloro substituent is an excellent leaving group due to the activation by the naphthyridine nitrogens.

Materials:

  • 4-Chloro-1,5-naphthyridine (1.0 equiv)

  • Amine Nucleophile (1.2–1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: DMF, DMA, or NMP (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-1,5-naphthyridine in anhydrous DMF.

  • Addition: Add the amine followed by the base.[1]

    • Expert Tip: For volatile amines, use a sealed tube. For aniline derivatives (weaker nucleophiles), add a catalytic amount of NaI (0.1 equiv) to form the more reactive 4-iodo intermediate in situ (Finkelstein condition).

  • Reaction: Heat to

    
    . Monitor by LC-MS or TLC.[1]
    
    • Timeframe: Aliphatic amines: 1–3 hours. Aromatic amines: 4–12 hours.

    • Self-Validation: A successful reaction often involves a color change (yellow

      
       orange/fluorescent). LC-MS should show the mass of Product 
      
      
      
      . If the mass of the Hydroxy starting material (
      
      
      ) appears, the solvent was wet.
  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into 10 volumes of ice water. If the product is solid, filter and wash with water.

    • Method B (Extraction): If no precipitate forms, extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF) followed by brine.

  • Purification: Flash chromatography (DCM/MeOH gradients). 1,5-naphthyridines are basic; adding 1%

    
     to the eluent prevents streaking.
    
Protocol C: Buchwald-Hartwig Amination (For Challenging Substrates)

Context: When


 fails (e.g., electron-deficient anilines, steric hindrance) or requires harsh temperatures that degrade the scaffold, Pd-catalyzed coupling is superior.

Materials:

  • 4-Chloro-1,5-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%) or precatalysts (e.g., XPhos Pd G3)
    
  • Ligand: XPhos or BrettPhos (4–10 mol%)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vial with the aryl chloride, amine, and base. Cycle vacuum/argon (

    
    ). Add anhydrous solvent. Sparge with argon for 5 mins.
    
    • Why? 1,5-naphthyridines are excellent ligands for Pd. Oxygen must be strictly excluded to prevent catalyst deactivation.

  • Catalyst Addition: Add the Pd source and ligand (or pre-formed complex) under a counter-flow of argon.

  • Reaction: Seal the vial and heat to

    
     for 4–16 hours.
    
  • Self-Validation:

    • Monitoring: Check for the disappearance of the aryl chloride. Note that Pd-complexes can sometimes co-elute with products on TLC. Use LC-MS for confirmation.

    • Scavenging: Post-reaction, treat the mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which can coordinate to the naphthyridine nitrogens and complicate NMR analysis.

Comparative Data & Troubleshooting

Method Selection Guide
Feature

Protocol
Buchwald-Hartwig Protocol
Substrate Scope Aliphatic amines, electron-rich anilinesElectron-poor anilines, bulky amines, amides
Reaction Conditions Thermal (

), Air tolerant
Thermal (

), Strict inert atmosphere
Cost/Complexity Low / Simple setupHigh / Requires glovebox or Schlenk line
Major Side Reaction Hydrolysis to naphthyridinone (if wet)Catalyst poisoning by naphthyridine N
Purification Simple extraction/precipitationRequires metal scavenging
Workflow Diagram

Workflow Start 4-Chloro-1,5-naphthyridine Decision Nucleophile Type? Start->Decision Path_A Aliphatic / Sterically Free Decision->Path_A High Nucleophilicity Path_B Aromatic / Sterically Hindered Decision->Path_B Low Nucleophilicity SNAr Protocol B: SNAr (DMF, Cs2CO3, 100°C) Path_A->SNAr Buchwald Protocol C: Buchwald-Hartwig (Pd-cat, XPhos, Dioxane) Path_B->Buchwald Workup Workup & Purification (Scavenge Pd if Path B) SNAr->Workup Buchwald->Workup Final Functionalized Intermediate Workup->Final

Figure 2: Decision tree for selecting the optimal amination strategy.

References

  • Litvic, M. et al. "Synthesis and properties of 1,5-naphthyridine derivatives." Tetrahedron2012 , 68, 3433. Link

  • Mital, A. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules2020 , 25, 3434. Link

  • Gero, T. W. et al. "Synthesis of 4-substituted 1,5-naphthyridines as kinase inhibitors." Bioorg. Med. Chem. Lett.2006 , 16, 2519. Link

  • Surry, D. S.[2] & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

Sources

Application Notes and Protocols: Selective O- vs. N-Alkylation of 7-Bromo-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors and antiproliferative compounds.[1][2] 7-Bromo-1,5-naphthyridin-4-ol (CAS No. 97267-60-2) represents a critical starting material for the synthesis of these complex molecules, offering a versatile handle for further chemical modification.[3][4] A fundamental challenge in its functionalization lies in the selective alkylation of the 4-hydroxy-1,5-naphthyridine core, which exists in a tautomeric equilibrium between its enol (4-hydroxy) and keto (4-oxo) forms. This equilibrium renders the corresponding anion an ambident nucleophile , capable of undergoing alkylation at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) atom.

Controlling the regioselectivity of this reaction is paramount for directing a synthetic route towards the desired molecular target. This application note provides a detailed guide for researchers, explaining the core mechanistic principles that govern selectivity and presenting two distinct, field-proven protocols for achieving high-yield, selective O- and N-alkylation of this compound.

Mechanistic Principles of Regioselectivity

The outcome of the alkylation reaction is not arbitrary; it is a direct consequence of a delicate interplay between the substrate, reagents, and reaction conditions. Understanding these factors allows for the rational design of a selective synthesis.

Tautomerism and the Ambident Nucleophile

The core of the selectivity issue lies in the prototropic tautomerism between the 4-hydroxy-1,5-naphthyridine and the 7-bromo-1,5-naphthyridin-4(1H)-one forms.[5][6] Deprotonation with a base generates a resonance-stabilized anion where the negative charge is delocalized over the oxygen and nitrogen atoms, creating two nucleophilic centers.

tautomerism cluster_0 Tautomeric Equilibrium enol 7-Bromo-4-hydroxy- 1,5-naphthyridine (Enol Form) keto 7-Bromo-1,5-naphthyridin- 4(1H)-one (Keto Form) enol->keto Interconversion base + Base - H⁺ enol->base anion Resonance-Stabilized Anion (Ambident Nucleophile) anion->keto Protonation base->anion

Caption: Tautomerism and deprotonation of the substrate.

Governing Factors for Selective Alkylation

The selective reaction at either the oxygen or nitrogen is dictated by several interconnected factors, which can be leveraged to steer the reaction towards the desired product.[7][8]

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom, being more electronegative, is a "hard" nucleophilic center. It reacts preferentially with "hard" electrophiles (e.g., alkyl sulfates, oxonium ions). The nitrogen atom is a "softer" nucleophilic center and thus favors reaction with "soft" electrophiles (e.g., alkyl iodides, benzyl and allyl halides).

  • Kinetic vs. Thermodynamic Control:

    • O-alkylation is often the product of kinetic control . The anion has a higher charge density on the more electronegative oxygen atom, leading to a faster initial reaction rate under certain conditions.

    • N-alkylation typically yields the thermodynamically more stable product. The resulting 1-alkyl-1,5-naphthyridin-4-one retains an aromatic pyridone-like system, which is often energetically favored over the 4-alkoxy-1,5-naphthyridine structure. Higher reaction temperatures can favor the formation of the thermodynamic product.

  • The Role of the Cation and Solvent: The choice of base determines the counter-ion, which plays a crucial role.

    • Silver (Ag⁺) salts strongly coordinate to the hard oxygen atom, effectively blocking it and directing alkylating agents towards the oxygen, thus favoring O-alkylation.[9]

    • Alkali metal cations (Na⁺, K⁺, Cs⁺) and their interaction with the solvent are critical. In polar aprotic solvents like DMF or DMSO, these cations are well-solvated, leaving the nucleophilic anion "bare" and more reactive. These conditions often favor N-alkylation.[10] Cesium salts (e.g., Cs₂CO₃, CsF) are particularly effective for promoting N-alkylation.[11][12]

    • Nonpolar solvents (e.g., toluene, benzene) result in tighter ion pairing between the cation and the oxygen atom, which can favor O-alkylation.

The following diagram illustrates a decision-making workflow based on these principles.

decision_workflow start Desired Product? o_alk O-Alkylated Product (4-Alkoxy) start->o_alk E.g., 4-methoxy n_alk N-Alkylated Product (1-Alkyl-4-one) start->n_alk E.g., 1-benzyl cond_o Conditions for O-Alkylation (Kinetic Control) o_alk->cond_o cond_n Conditions for N-Alkylation (Thermodynamic Control) n_alk->cond_n base_o Base: Ag₂CO₃, Ag₂O cond_o->base_o solvent_o Solvent: Toluene, CH₃CN cond_o->solvent_o temp_o Temp: Moderate to Reflux cond_o->temp_o base_n Base: NaH, K₂CO₃, Cs₂CO₃ cond_n->base_n solvent_n Solvent: DMF, DMSO cond_n->solvent_n temp_n Temp: RT to Moderate Heat cond_n->temp_n

Caption: General scheme for selective O-alkylation.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%AChemBlockStarting material
Silver(I) Carbonate (Ag₂CO₃)Reagent GradeSigma-AldrichKey base for O-selectivity
Alkyl Halide (e.g., Iodomethane, Iodoethane)Synthesis GradeAcros Organics1.5 - 2.0 equivalents
TolueneAnhydrousFisher ScientificReaction solvent
Celite®Standard GradeMilliporeSigmaFor filtration
Ethyl AcetateHPLC GradeVWRExtraction solvent
Brine (Saturated NaCl solution)--For washing
Sodium Sulfate (Na₂SO₄)Anhydrous-Drying agent

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and silver(I) carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension (approx. 0.1 M concentration relative to the substrate).

  • Reagent Addition: Add the desired alkyl halide (1.5 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts can be light-sensitive.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the suspension through a pad of Celite® to remove the silver salts and other insoluble materials. Wash the filter cake thoroughly with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-alkoxy-7-bromo-1,5-naphthyridine.

Protocol 2: Selective N-Alkylation using a Strong Base in a Polar Aprotic Solvent

This protocol is designed to synthesize 1-Alkyl-7-bromo-1,5-naphthyridin-4(1H)-one derivatives. The use of sodium hydride in DMF favors the formation of the thermodynamically stable N-alkylated product.

Caption: General scheme for selective N-alkylation.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%AChemBlockStarting material
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichCaution: Pyrophoric, handle under inert atmosphere.
Alkyl Halide (e.g., Benzyl Bromide, Allyl Bromide)Synthesis GradeAcros Organics1.1 - 1.2 equivalents
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificReaction solvent
Diethyl Ether or HexanesAnhydrousVWRFor washing NaH
Ethyl AcetateHPLC GradeVWRExtraction solvent
Deionized Water--For quenching
Brine (Saturated NaCl solution)--For washing
Sodium Sulfate (Na₂SO₄)Anhydrous-Drying agent

Step-by-Step Procedure

  • Preparation of NaH: Under an inert atmosphere (Nitrogen or Argon), weigh the required amount of NaH (60% dispersion, 1.2 eq) into a dry, inerted flask. Wash the NaH with anhydrous hexanes or diethyl ether (3x) to remove the mineral oil, carefully decanting the solvent each time.

  • Reaction Setup: Suspend the washed NaH in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation.

  • Reagent Addition: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 5% methanol in dichloromethane).

  • Work-up:

    • Carefully cool the reaction mixture back to 0 °C.

    • Quench the reaction by the slow, dropwise addition of deionized water. (Exothermic reaction with any unreacted NaH).

    • Once the quenching is complete, dilute the mixture with more water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1-alkyl-7-bromo-1,5-naphthyridin-4(1H)-one.

Summary and Troubleshooting

The choice between O- and N-alkylation is a classic synthetic decision that can be reliably controlled by applying fundamental principles of physical organic chemistry.

ParameterSelective O-Alkylation Selective N-Alkylation
Control Type KineticThermodynamic
Typical Base Ag₂CO₃, Ag₂ONaH, K₂CO₃, Cs₂CO₃
Typical Solvent Toluene, Benzene, CH₃CNDMF, DMSO, THF
Temperature Moderate to High (Reflux)0 °C to Room Temperature
Favored By Hard electrophiles, nonpolar solventsSoft electrophiles, polar aprotic solvents

Troubleshooting:

  • Mixture of Products: If a mixture of O- and N-alkylated products is observed, the reaction conditions are not sufficiently selective. For increased O-selectivity, ensure the silver salt is of good quality and the solvent is anhydrous. For increased N-selectivity, ensure complete deprotonation with the strong base before adding the alkylating agent at a low temperature.

  • No Reaction: This may indicate a deactivated alkylating agent or insufficient reaction temperature/time. Ensure reagents are fresh and consider increasing the temperature or reaction time. For the NaH protocol, ensure the mineral oil was adequately removed as it can coat the hydride and reduce reactivity.

By following these guidelines and protocols, researchers can confidently and selectively synthesize either the O- or N-alkylated derivatives of this compound, enabling the advancement of drug discovery and development programs.

References

  • Appchem (n.d.). This compound. Retrieved from [Link]

  • Maity, S., Guchhait, S., & Elsharif, A. M. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved from [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Proceedings. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Retrieved from [Link]

  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(08), 845-846. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Semantic Scholar. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Retrieved from [Link]

  • PMC. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N‐alkylation of NAH in the presence of the phenolic OH. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Retrieved from [Link]

  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative having potent antagonist activity at the NK1 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen. Retrieved from [Link]

  • MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6 H)-ones. Retrieved from [Link]

  • PubMed. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). What impact does tautomerism have on drug discovery and development?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-Paracyclophanediene. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20110269964A1 - N-Alkylation of Opiates.
  • Rsc.org. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Aromaticity and tautomerism. Part IV. Free energy: enthalpy correlations for protonation of pyridine bases and azine N-oxides and temperature variation of the H0 and HA acidity functions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Chemistry Central Journal. (2013). Tautomerism of 4,4 -dihydroxy-1,1 -naphthaldazine studied by experimental and theoretical methods. Retrieved from [Link]

  • eScholarship.org. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 7-Bromo-1,5-naphthyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently featured in antimalarials, kinase inhibitors, and proteasome inhibitors (e.g., Rpn11 targeting agents)[1][2]. Specifically, 7-bromo-1,5-naphthyridin-4-ol serves as a highly versatile building block; the C7-bromide acts as an essential handle for downstream palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[3].

While the classical Gould-Jacobs reaction is the standard synthetic route for this scaffold, conventional thermal cyclization is notoriously plagued by prolonged reaction times, extreme temperatures (~250 °C), and extensive tar formation[4][5]. This application note details a highly optimized, self-validating microwave-assisted protocol that leverages selective dielectric heating to drastically reduce reaction time, suppress degradation, and significantly improve the isolated yield[6].

Mechanistic Rationale & Pathway

The synthesis proceeds via a meticulously controlled three-stage workflow:

  • Condensation : 5-Bromopyridin-3-amine undergoes nucleophilic addition to the highly electrophilic ethoxymethylene carbon of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable enamine intermediate[4].

  • Microwave-Assisted 6π-Electrocyclization : This is the rate-limiting and most challenging step. The high aromatic resonance energy of the pyridine ring necessitates extreme thermal energy to drive the electrocyclization. By utilizing microwave irradiation in a non-polar, microwave-transparent solvent (Dowtherm A or diphenyl ether), the polar enamine intermediate selectively absorbs the microwave energy[2][6]. This localized superheating circumvents the wall-to-core thermal gradients of conventional heating, driving the kinetic 1,5-naphthyridine product while suppressing thermodynamic degradation pathways.

  • Saponification & Decarboxylation : Base-mediated hydrolysis of the C3-ester followed by acid-catalyzed thermal decarboxylation yields the final this compound[5].

G N1 5-Bromopyridin-3-amine + DEEM N2 Enamine Intermediate (Condensation) N1->N2 100-120°C, No Solvent N3 MW Electrocyclization (250°C, 15 min) N2->N3 Dowtherm A / Diphenyl Ether N4 Ethyl 7-bromo-4-hydroxy- 1,5-naphthyridine-3-carboxylate N3->N4 6π-Electrocyclization N5 Saponification (NaOH, Reflux) N4->N5 Base Hydrolysis N6 Decarboxylation (Thermal/MW, Acidic) N5->N6 pH Adjustment N7 This compound (Target Scaffold) N6->N7 -CO2

Fig 1. Microwave-assisted Gould-Jacobs synthetic workflow for this compound.

HeatingProfile cluster_Thermal Conventional Thermal Pathway cluster_MW Microwave Dielectric Pathway A Enamine Intermediate (Polar) T1 Convective Heating (Wall-to-Core) A->T1 M1 Selective Dielectric Heating (Inverted Gradient) A->M1 T2 Slow Ramp Rate (Prolonged Exposure) T1->T2 T3 Degradation / Tarring (Low Yield: ~45%) T2->T3 M2 Rapid Volumetric Heating (High Kinetic Control) M1->M2 M3 Clean 6π-Electrocyclization (High Yield: ~82%) M2->M3

Fig 2. Mechanistic causality: Conventional thermal vs. selective dielectric microwave heating.

Reagent & Equipment Specifications

  • Reagents : 5-Bromopyridin-3-amine (≥98%), Diethyl ethoxymethylenemalonate (DEEM, ≥98%), Dowtherm A (eutectic mixture of biphenyl and diphenyl ether), 10% NaOH (aq), 2M HCl, Hexanes, Ethanol.

  • Equipment : Dedicated scientific microwave synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0) equipped with IR and fiber-optic temperature sensors, sealed heavy-walled pressure vials (30 mL).

  • Safety : Dowtherm A has a strong odor and is a respiratory irritant; handle strictly in a fume hood. Microwave vials must be inspected for micro-fractures prior to pressurization at 250 °C.

Microwave-Assisted Workflow (Step-by-Step Protocol)

Protocol A: Condensation to Enamine Intermediate
  • In a 100 mL round-bottom flask, combine 5-bromopyridin-3-amine (10.0 mmol, 1.73 g) and DEEM (11.0 mmol, 2.38 g)[5].

  • Heat the neat mixture to 120 °C under a nitrogen atmosphere for 2 hours. Ethanol will evolve as a byproduct.

  • Cool the reaction to room temperature. The resulting diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate forms as a thick syrup or crystalline solid. Apply high vacuum for 30 minutes to remove residual ethanol. Use directly in the next step.

Protocol B: Microwave Electrocyclization
  • Transfer the crude enamine intermediate (approx. 10.0 mmol) to a 30 mL heavy-walled microwave vial.

  • Add 15 mL of Dowtherm A. Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.

  • Program the microwave synthesizer:

    • Ramp Time : 3 minutes to 250 °C.

    • Hold Time : 15 minutes at 250 °C[2][6].

    • Stirring : High (900 rpm).

    • Cooling : Compressed air cooling to <50 °C.

  • Upon completion, transfer the dark solution to a beaker and add 30 mL of hexanes to precipitate the product.

  • Filter the precipitate, wash generously with hexanes (3 x 20 mL) to remove all traces of Dowtherm A, and dry under vacuum to yield ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate.

Protocol C: Saponification & Decarboxylation
  • Suspend the cyclized ester (5.0 mmol) in 20 mL of 10% aqueous NaOH in a round-bottom flask.

  • Reflux the mixture (100–110 °C) for 4 hours until a clear solution is obtained, indicating complete ester hydrolysis[5].

  • Cool to room temperature and carefully acidify with 2M HCl to pH 3.5–4.0. The intermediate 3-carboxylic acid will precipitate. Filter and dry thoroughly.

  • For decarboxylation, suspend the acid in 10 mL of diphenyl ether in a microwave vial. Heat via microwave at 220 °C for 10 minutes.

  • Cool, precipitate with hexanes, filter, and wash with cold ethanol to yield the final this compound.

Quantitative Data & Yield Comparison

Table 1: Comparative Efficiency of Cyclization Methods (Step B)

ParameterConventional Thermal MethodMicrowave-Assisted Method
Heating Source Oil Bath / Heating MantleDielectric Microwave Irradiation
Solvent Dowtherm A / Diphenyl EtherDowtherm A
Temperature 250 °C250 °C
Reaction Time 120 - 180 minutes15 minutes
Isolated Yield 40 - 48%78 - 85%
Purity (LC-MS) ~75% (Extensive tarring)>95% (Clean conversion)
Energy Efficiency Low (Continuous bulk heating)High (Targeted molecular heating)

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, this protocol relies on built-in self-validating analytical checkpoints.

In-Process Control (IPC) & NMR Validation:

  • Regioselectivity Check : Cyclization of 3-aminopyridines can theoretically yield 1,5- or 1,7-naphthyridines. The kinetic control of the microwave method strongly favors the 1,5-isomer. Validate this via ^1H NMR: The protons at C6 and C8 of the 7-bromo-1,5-naphthyridine ring are meta to each other and will present as two doublets with a small coupling constant (

    
     Hz). A larger coupling constant would indicate undesired regiochemistry.
    
  • Reaction Completion : Monitor the disappearance of the highly deshielded vinylic proton (

    
     ppm) of the enamine intermediate to confirm complete electrocyclization.
    

Table 2: Troubleshooting Decision Matrix

ObservationMechanistic CausalityCorrective Action
Incomplete Condensation Low electrophilicity of DEEM due to ambient moisture hydrolysis.Use freshly distilled/anhydrous DEEM. Run Step A under inert

atmosphere.
Vial Overpressure in MW Residual ethanol from Step A boiling rapidly at 250 °C.Ensure the enamine intermediate is dried under high vacuum before adding to the MW vial.
Product Oiling Out Incomplete removal of Dowtherm A during hexane precipitation.Increase hexane volume; triturate vigorously. Alternatively, wash with cold diethyl ether.
Poor Acid Precipitation The zwitterionic nature of the naphthyridine prevents precipitation at extreme pH.Carefully titrate to the exact isoelectric point (pH 3.5–4.0) using a calibrated pH meter[5].

References[1] Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications | Source: nih.gov | URL: Click Here for Verification[4] Title: Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis | Source: benchchem.com | URL: Click Here for Verification[3] Title: Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry | Source: researchgate.net | URL: Click Here for Verification[5] Title: Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid | Source: benchchem.com | URL: Click Here for Verification[6] Title: Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action | Source: herts.ac.uk | URL: Click Here for Verification[2] Title: Discovery of an Inhibitor of the Proteasome Subunit Rpn11 | Source: nih.gov | URL: Click Here for Verification

Sources

Application Note & Protocol: Preparation and Characterization of Pharmaceutical Salts from 7-Bromo-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is a comprehensive guide developed based on established principles of pharmaceutical salt selection, preparation, and characterization. The information has been synthesized from a variety of authoritative sources in the fields of pharmaceutical sciences, crystal engineering, and analytical chemistry. While 7-Bromo-1,5-naphthyridin-4-ol is a known chemical entity[1], specific data on its pharmaceutical salts are not readily available in the public domain. Therefore, the protocols and expected outcomes described herein are based on the known reactivity of similar heterocyclic compounds and established methodologies for pharmaceutical salt development.[2] All protocols should be adapted and optimized based on experimental observations.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Salt Formation

This compound is a heterocyclic compound with potential as a scaffold in drug discovery.[2] Like many active pharmaceutical ingredients (APIs), its solid-state properties, such as aqueous solubility, dissolution rate, and stability, can significantly impact its bioavailability and manufacturability.[3][4] Salt formation is a widely employed and effective strategy to modulate these critical physicochemical properties without altering the pharmacological activity of the parent molecule.[5][6] By reacting the ionizable this compound with a suitable acidic or basic counter-ion, a new crystalline solid with potentially superior properties can be generated.[7][8]

This guide provides a comprehensive framework for the rational selection of counter-ions, detailed protocols for the preparation of pharmaceutical salts of this compound, and a systematic approach to their solid-state characterization.

Principles of Counter-Ion Selection

The successful formation of a stable pharmaceutical salt is governed by the difference in the pKa values of the API and the counter-ion.[5][7] For a weakly basic API like this compound (the naphthyridine nitrogen atoms are basic), a counter-ion with a pKa at least 2-3 units lower is generally required to ensure proton transfer and the formation of a stable salt.[5][9]

Key considerations for counter-ion selection include:

  • pKa Difference: As a primary driver for salt formation, a sufficient pKa difference between the drug and the counter-ion is crucial.[9][10]

  • Safety and Toxicity: The chosen counter-ion must be pharmaceutically acceptable and non-toxic. A list of generally regarded as safe (GRAS) counter-ions is available from regulatory agencies like the FDA.[5][11]

  • Desired Physicochemical Properties: The choice of counter-ion can influence the resulting salt's solubility, hygroscopicity, melting point, and stability.[3][8] For instance, hydrochloride salts often exhibit good solubility, while larger organic counter-ions may be used to decrease solubility for controlled-release formulations.[10]

  • Manufacturability: The resulting salt should be crystalline, non-hygroscopic, and possess good flow properties to facilitate formulation and manufacturing processes.[7][12]

Table 1: Potential Counter-ions for this compound
Counter-ionAcid pKaExpected Impact on Salt Properties
Hydrochloric Acid~ -7High probability of salt formation, likely to enhance aqueous solubility.[6]
Sulfuric Acid~ -3Strong acid, likely to form a stable salt with potentially high solubility.
Methanesulfonic Acid~ -1.9Good salt former, often yields crystalline and stable salts.[6]
Maleic Acid~ 1.9, 6.2Dicarboxylic acid, can form 1:1 or 2:1 salts, may improve solubility and stability.
Tartaric Acid~ 3.0, 4.4Chiral dicarboxylic acid, can be used for chiral resolution, often forms crystalline salts.
Citric Acid~ 3.1, 4.8, 6.4Tricarboxylic acid, can act as a buffering agent, may enhance solubility.[5]

Experimental Protocols

General Materials and Equipment
  • This compound (purity ≥95%)[1]

  • Selected counter-ion acids (analytical grade)

  • Solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water)

  • Glass vials with magnetic stir bars

  • Hot plate/stirrer

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Drying oven or vacuum desiccator

  • Analytical balance

Protocol 1: Solution-Based Salt Formation

This is a common and reliable method for preparing pharmaceutical salts.[13]

  • Dissolution: Dissolve a known molar amount of this compound in a suitable solvent or solvent mixture with gentle heating and stirring.

  • Counter-ion Addition: In a separate vial, dissolve an equimolar amount of the selected counter-ion acid in the same solvent.

  • Mixing and Crystallization: Slowly add the counter-ion solution to the this compound solution while stirring. Observe for precipitation. If no precipitate forms, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. If crystallization is still not induced, slow evaporation of the solvent may be necessary.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Slurry Conversion

This method is useful when the free base has low solubility.

  • Suspension: Suspend a known molar amount of this compound in a solvent in which it is sparingly soluble.

  • Counter-ion Addition: Add an equimolar amount of the selected counter-ion acid to the suspension.

  • Equilibration: Stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (24-72 hours) to allow for the conversion of the free base to the salt.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Protocol 3: Liquid-Assisted Grinding

A mechanochemical approach that is often more environmentally friendly.[14][15]

  • Mixing: Place a known molar amount of this compound and an equimolar amount of the selected counter-ion acid in a mortar or a ball mill.

  • Grinding: Add a small amount of a suitable solvent (a few drops) to facilitate the reaction.

  • Mechanical Agitation: Grind the mixture with a pestle or in the ball mill for a specific duration (e.g., 30-60 minutes).

  • Drying: Dry the resulting powder in a vacuum oven.

Characterization of the Resulting Salts

A comprehensive characterization is essential to confirm salt formation and to evaluate the physicochemical properties of the new solid form.[16][17]

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique to assess the crystallinity and identify the unique crystalline lattice of the new salt form.[4][18] The XRPD pattern of a new salt will be distinct from the patterns of the starting materials.[19]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • DSC measures the heat flow associated with thermal transitions as a function of temperature.[4][20] It is used to determine the melting point, which for a salt is typically different from the free base.[21]

  • TGA measures the change in mass of a sample as a function of temperature.[20][22] It is used to assess thermal stability and to identify the presence of solvates or hydrates.

Dynamic Vapor Sorption (DVS)

DVS is used to determine the hygroscopicity of the salt by measuring the change in mass as a function of relative humidity at a constant temperature. This is a critical parameter for assessing the physical stability of the salt during storage and handling.[7]

Solubility Studies

The aqueous solubility of the new salt should be determined and compared to that of the free base.[23][24]

  • Equilibrium Solubility: Add an excess amount of the salt to a known volume of water or a relevant buffer solution.

  • Agitation: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).

  • Sampling and Analysis: Filter the suspension and analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Visualization of Workflows

Diagram 1: Pharmaceutical Salt Screening Workflow

Salt_Screening_Workflow API 7-Bromo-1,5- naphthyridin-4-ol Counter_Ion Counter-ion Selection (pKa, Safety) API->Counter_Ion Preparation Salt Preparation (Solution, Slurry, Grinding) Counter_Ion->Preparation Characterization Solid-State Characterization (XRPD, DSC/TGA, DVS) Preparation->Characterization Solubility Solubility Assessment Characterization->Solubility Stability Stability Studies Solubility->Stability Lead_Salt Lead Salt Candidate Stability->Lead_Salt

Caption: A streamlined workflow for pharmaceutical salt screening.

Diagram 2: Integrated Characterization Approach

Characterization_Approach Salt Prepared Salt XRPD XRPD (Crystallinity, Form ID) Salt->XRPD Thermal DSC/TGA (Melting Point, Stability) Salt->Thermal DVS DVS (Hygroscopicity) Salt->DVS Solubility Solubility (Aqueous, pH-dependent) Salt->Solubility Data Comprehensive Physicochemical Profile XRPD->Data Thermal->Data DVS->Data Solubility->Data

Caption: An integrated approach for comprehensive salt characterization.

Conclusion

The formation of pharmaceutical salts is a critical step in the development of new drug candidates. By systematically applying the principles of counter-ion selection and employing robust preparation and characterization protocols, researchers can significantly improve the physicochemical properties of this compound, thereby enhancing its potential for successful clinical development. The self-validating nature of the described protocols, which involves a multi-faceted characterization approach, ensures the generation of reliable and reproducible data, which is paramount in the pharmaceutical industry.

References

  • Bucar, D.-K., Lancaster, R. W., & Bernstein, J. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(10), 6370–6387. [Link]

  • Chaudhary, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). [Link]

  • Friščić, T., & Jones, W. (2009). Recent Advances in Understanding the Mechanism of Cocrystal Formation via Grinding. Crystal Growth & Design, 9(3), 1621–1637. [Link]

  • Giron, D. (2001). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 64(2), 499–512. [Link]

  • Goud, N. R., Gangavaram, V., & Suresh, K. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 108(7), 2213-2226. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Hickey, M. B., Peterson, M. L., & Zaworotko, M. J. (2007). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutical Development and Technology, 12(6), 567-578. [Link]

  • Crystal Pharmatech. (n.d.). Stability and Solubility Studies. Retrieved from [Link]

  • Slideshare. (2014). salt selection in pharmaceutical product development. [Link]

  • GSC Online Press. (2022). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 21(01), 226–233. [Link]

  • Google Patents. (1985).
  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(1), 7-20. [Link]

  • ResearchGate. (2001). Characterisation of salts of drug substances. [Link]

  • MDPI. (2018). Drug-Drug and Drug-Nutraceutical Cocrystal/Salt as Alternative Medicine for Combination Therapy: A Crystal Engineering Approach. Crystals, 8(2), 91. [Link]

  • PubMed. (2022). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. Chemical and Pharmaceutical Bulletin, 70(2), 118-125. [Link]

  • Journal of Pharmaceutical Research and Development. (2022). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Journal of Pharmaceutical Research and Development, 4(1), 1-11. [Link]

  • Brittain, H. G. (Ed.). (2011). Analytical Techniques and Strategies for Salt/Co-crystal Characterization. In Polymorphism in Pharmaceutical Solids (2nd ed., pp. 329-358). Informa Healthcare.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217. [Link]

  • Morris, K. R., Fakes, M. G., & Thakur, A. B. (1994). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology, 18(5), 130-143. [Link]

  • Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3149. [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • PageSuite. (n.d.). a counter ion that fulfils all needs. [https://content.merckmillipore.com/d7/sg-ph/d7sg-ph.
  • Acta Physica Polonica A. (2014). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A, 125(2), 481-484. [Link]

  • ResearchGate. (2016). Beside XRD is DSC and TGA helpful in differentiating between salt and cocrystal. [Link]

  • Marmara Pharmaceutical Journal. (2017). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR. Marmara Pharmaceutical Journal, 21(2), 311-318. [Link]

  • NETZSCH. (2025). Characterization of NaNO₃–KNO₃ Salt Mixture Using NETZSCH Thermal Analysis Instruments and X-ray Diffraction. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(23), 5546. [Link]

  • Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(35), 7041-7063. [Link]

  • ACS Publications. (1984). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 27(9), 1127-1132. [Link]

  • Royal Society of Chemistry. (2015). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry, 13(28), 7704-7712. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & NMR Analysis of 7-Bromo-1,5-naphthyridin-4-ol

[1][2]

Executive Summary & Core Challenge

The Issue: Users frequently report difficulty obtaining high-resolution NMR spectra for 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2).[1] Common symptoms include:

  • Incomplete dissolution in standard solvents (CDCl₃).[1]

  • Severe line broadening (loss of coupling information).[1]

  • "Missing" signals in the aromatic region.

  • Gelation or precipitation over time.[1]

The Root Cause: This molecule is deceptive. While named an "-ol" (hydroxy), it exists predominantly as the 1,5-naphthyridin-4(1H)-one tautomer in solution.[1][2] This creates a rigid, planar system with a "donor-acceptor" motif that drives strong intermolecular hydrogen bonding and


-

stacking aggregation
1

Standard non-polar solvents cannot disrupt these intermolecular forces, leading to solubility failure.[1][2]

Diagnostic Phase: Troubleshooting Your Spectrum[1]

Before changing solvents, diagnose the specific failure mode using the table below.

SymptomProbable CauseImmediate Action
Visible solid remains at bottom of tube Solvent polarity is too low to overcome crystal lattice energy.[1]Stop. Do not heat CDCl₃. Switch to DMSO-d₆.
Solution is clear, but peaks are broad/undefined Aggregation. The molecules are stacking (dimerizing/oligomerizing), causing short

relaxation times.[1][2]
Heat the sample (VT-NMR) or add a disaggregant (TFA-d).[1]
"Missing" protons (integration too low) Exchange Broadening. Labile protons (NH/OH) are exchanging with trace water or solvent at an intermediate rate.[1]Dry the sample thoroughly or lower temperature to freeze exchange (rarely helps solubility) or acidify to shift exchange regime.
Double set of peaks Slow Exchange Tautomerism. Both "ol" and "one" forms coexist on the NMR timescale.Heat to coalesce signals or change solvent to favor one tautomer.[1]

Solvent Selection & Optimization Protocol

Do not randomly test solvents. Follow this logic-gated decision tree to save time and sample.

Workflow Visualization

SolventSelectionStartSTART: this compoundCDCl3Test: CDCl3Start->CDCl3DMSOd6Standard: DMSO-d6Start->DMSOd6RecommendedFailCDCl3Result: Insoluble / PrecipitateCDCl3->FailCDCl3Likely OutcomeFailCDCl3->DMSOd6Switch SolventCheckSpecCheck Spectrum QualityDMSOd6->CheckSpecGoodSharp Peaks?YES -> ProceedCheckSpec->GoodBroadBroad / Aggregated?NOCheckSpec->BroadHeatStep 1: VT-NMRHeat to 353K (80°C)Broad->HeatCheckHeatImproved?Heat->CheckHeatCheckHeat->GoodYesAcidStep 2: Add AcidSpike with 1-2 drops TFA-dCheckHeat->AcidNoAcid->GoodUsually SolvesFinalSpecialized: TFE-d3 / HFIP-d2(Last Resort)Acid->FinalIf Fails

Caption: Logic-gated workflow for solvent selection. Blue nodes indicate active experimental steps; Red indicates high-risk/failure points.[1]

Detailed Protocols
Tier 1: The Standard (DMSO-d₆)
  • Why: DMSO is a powerful H-bond acceptor.[1] It disrupts the intermolecular H-bonds between the naphthyridinone molecules.

  • Protocol: Dissolve 5-10 mg in 0.6 mL DMSO-d₆.

  • Watch Out: The residual water peak (

    
     ppm) can obscure signals. Dry your DMSO over 4Å molecular sieves if the sample region of interest is 3.0–3.5 ppm.
    
Tier 2: The "De-Aggregator" (Variable Temperature)
  • Why: Heating increases kinetic energy, breaking

    
    -
    
    
    stacking aggregates that cause line broadening.[1][2]
  • Protocol:

    • Prepare sample in DMSO-d₆.[1]

    • Set probe temperature to 353 K (80°C) .

    • Allow 10 minutes for thermal equilibration.

    • Shim at temperature.

  • Expected Result: Dramatic sharpening of aromatic peaks.

Tier 3: The "Protonator" (TFA-d Spike)
  • Why: If heating fails, the aggregation is likely driven by strong H-bonding networks.[1] Adding Trifluoroacetic acid-d (TFA-d) protonates the basic nitrogen (N-1 or N-5), creating a cation.[1][2] Cation-cation repulsion prevents stacking.[1]

  • Protocol:

    • Take the existing DMSO-d₆ sample.[1]

    • Add 10-20

      
      L  of TFA-d directly to the tube.[1]
      
    • Shake and run.[1]

  • Note: Chemical shifts will move significantly due to protonation.[1] The spectrum represents the salt form.

Frequently Asked Questions (FAQs)

Q: Why can't I just use CDCl₃? It's cheaper. A: CDCl₃ is non-polar and a poor H-bond acceptor.[1] It cannot compete with the strong cohesive forces (lattice energy) of the naphthyridinone crystal. You will likely see a clear solvent with a pile of undissolved powder at the bottom.

Q: I see a very broad "hump" around 10-13 ppm. What is that? A: That is the NH/OH proton involved in hydrogen bonding. Its chemical shift is concentration-dependent and temperature-dependent.[1][3] In DMSO-d₆, it often appears as a broad singlet.[1][2] If you add D₂O, this peak will disappear (exchange).[1][2]

Q: Will TFA-d degrade my compound? A: this compound is generally stable to weak acids like TFA for the duration of an NMR experiment.[1] However, avoid leaving it in acidic solution for days if you plan to recover the sample.[2]

Q: Can I use Methanol-d₄ (MeOD)? A: MeOD is better than CDCl₃ but often worse than DMSO-d₆ for this specific class.[1] It promotes exchange of the NH/OH proton, which disappears from the spectrum. Solubility is often "borderline," leading to precipitation during long acquisitions.[1][2]

Quantitative Data: Solvent Properties

SolventPolarity (Dielectric)H-Bond AcceptanceSuitability for 7-Br-1,5-naph
Chloroform-d (CDCl₃) 4.8LowPoor (Insoluble)
Methanol-d₄ (CD₃OD) 33.0HighModerate (Exchange issues)
DMSO-d₆ 46.7Very HighGood (First Choice)
TFA-d 8.6N/A (Acidic)Excellent (As additive)

References

  • Babij, N. R., et al. (2016).[1][2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[1][2] Link[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.[1][2] Link[2]

  • Stanovnik, B., & Tišler, M. (1982).[1][2] "Tautomerism of 4-hydroxy-1,5-naphthyridines." Advances in Heterocyclic Chemistry, 32, 1-20.[1][2] (Foundational text on naphthyridine tautomerism).

  • University of Oxford, Department of Chemistry. "NMR Solvents and Sample Preparation Guide." Link

Technical Support Center: Troubleshooting Low Conversion Rates in Naphthyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for naphthyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the functionalization of naphthyridine scaffolds. Naphthyridine cores are vital building blocks in medicinal chemistry and materials science, but their unique electronic properties can present significant hurdles in achieving high-yielding cross-coupling reactions.[1][2]

This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve low conversion rates in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are naphthyridine cross-coupling reactions often challenging?

A1: The primary challenges stem from the inherent properties of the naphthyridine ring system.[3]

  • Electron-Deficient Nature: The two nitrogen atoms in the bicyclic system withdraw electron density, making the ring electron-poor. This deactivation can slow down the rate-limiting oxidative addition step in the catalytic cycle, particularly with less reactive electrophiles like aryl chlorides.[4][5]

  • Catalyst Inhibition: The lone pair of electrons on the naphthyridine nitrogens can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or sequestration, effectively removing it from the catalytic cycle and causing the reaction to stall.[5][6]

Q2: What are the most common types of cross-coupling reactions used for naphthyridines?

A2: The most prevalent methods for C-C and C-N bond formation on naphthyridine cores are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halo-naphthyridine with an organoboron reagent (e.g., boronic acid or ester).[7][8]

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling a halo-naphthyridine with a primary or secondary amine.[3][9]

Q3: How should I select an initial set of reaction conditions?

A3: A successful strategy involves starting with conditions known to be effective for other challenging, electron-deficient heterocycles. This typically involves using a modern palladium precatalyst, a bulky, electron-rich phosphine ligand, and a carefully selected base and solvent system. See the tables in the "Recommended Starting Conditions" section for specific suggestions. Using a pre-formed palladacycle (e.g., a G3 or G4 precatalyst) is highly recommended as they generate the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[9][10]

The Catalytic Cycle: A Quick Review

Understanding the key steps of the palladium-catalyzed cross-coupling cycle is essential for effective troubleshooting. A failure at any of these stages can lead to low conversion.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants Pd0 Active L-Pd(0) Catalyst PdII_OA L-Pd(II)(Ar)(X) Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM L-Pd(II)(Ar)(Nu) PdII_OA->PdII_TM Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) PdII_TM->Pd0 Catalyst Regeneration Product Ar-Nu (Product) PdII_TM->Product Reductive Elimination ArX Naphthyridine-Halide (Ar-X) Nu Nucleophile (Nu) (Boronic Acid or Amine)

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses specific experimental failures in a question-and-answer format. Follow the logical workflow to diagnose the root cause of your low conversion rates.

Troubleshooting_Workflow cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low Conversion Observed check_reagents Are all reagents pure, dry, and degassed? start->check_reagents check_setup Is the reaction setup truly inert (O₂-free)? check_reagents->check_setup Yes catalyst_inactive Is the catalyst active? check_setup->catalyst_inactive Yes ligand_choice Is the ligand optimal? catalyst_inactive->ligand_choice Yes sol_catalyst Action: Use modern precatalyst (e.g., XPhos Pd G3). Consider pre-activation step. catalyst_inactive->sol_catalyst No base_solvent Are the base and solvent appropriate? ligand_choice->base_solvent Yes sol_ligand Action: Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). ligand_choice->sol_ligand No sol_base_solvent Action: Screen different bases (K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (Dioxane, Toluene, DMF). base_solvent->sol_base_solvent No temp_time Are temperature and time optimized? base_solvent->temp_time Yes catalyst_decomp Is the catalyst decomposing? temp_time->catalyst_decomp No sol_temp Action: Increase temperature cautiously or run reaction for a longer time. temp_time->sol_temp Yes sol_decomp Action: Lower temperature, ensure rigorous degassing, increase catalyst loading, or add catalyst portion-wise. catalyst_decomp->sol_decomp Yes

Caption: Troubleshooting workflow for low conversion rates.

Problem 1: No reaction or very low conversion (<10%). Starting material is largely unreacted.

  • Possible Cause 1.1: Inactive Catalyst System

    • Explanation: The active Pd(0) species, which is required to initiate the catalytic cycle, may not be forming efficiently from your palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃). Alternatively, the naphthyridine starting material or product could be poisoning the catalyst.

    • Solution: Switch to a modern palladacycle precatalyst such as an XPhos, RuPhos, or BrettPhos G3 or G4 precatalyst.[9][10] These are designed to generate the active LPd(0) species cleanly and efficiently upon gentle heating, minimizing side reactions. If using a traditional Pd(II) source, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[9]

  • Possible Cause 1.2: Suboptimal Ligand Choice

    • Explanation: The ligand is arguably the most critical component. For an electron-deficient system like naphthyridine, the oxidative addition of the halo-naphthyridine to the Pd(0) center is often the slowest step.[4] A ligand that is not sufficiently electron-rich or sterically bulky may fail to promote this crucial step.

    • Solution: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points for both Suzuki and Buchwald-Hartwig couplings on challenging heterocyclic substrates.[9][11][12]

  • Possible Cause 1.3: Inappropriate Base or Solvent

    • Explanation: The base's role is crucial, but an incorrect choice can be detrimental. For Suzuki couplings, the base is needed to form the active boronate species. For Buchwald-Hartwig aminations, it deprotonates the amine.[13] A base that is too weak may not be effective, while poor solubility of the base or other reagents can lead to a stalled reaction.

    • Solution: For Suzuki reactions, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which often perform well for heteroaromatic substrates.[14] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS is typically required.[9] Ensure the chosen solvent (e.g., dioxane, toluene, DMF) can dissolve all components at the reaction temperature. In some cases, adding a small amount of water to a Suzuki reaction can be beneficial, even if starting with anhydrous conditions.[14]

Problem 2: The reaction starts but stalls at partial conversion (e.g., 30-60%).

  • Possible Cause 2.1: Catalyst Decomposition

    • Explanation: The palladium catalyst may not be stable over the full course of the reaction, especially at elevated temperatures. The presence of trace oxygen can accelerate the oxidation of phosphine ligands and the decomposition of the catalyst to palladium black.[15]

    • Solution:

      • Improve Degassing: Ensure the reaction mixture and solvent are rigorously deoxygenated. Use several freeze-pump-thaw cycles for the best results, or at a minimum, sparge the solvent and headspace with an inert gas (argon or nitrogen) for 20-30 minutes.[15][16]

      • Lower Temperature: Try running the reaction at a lower temperature for a longer period.

      • Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading from 1-2 mol% to 3-5 mol% may be necessary for difficult substrates.

  • Possible Cause 2.2: Product Inhibition

    • Explanation: The functionalized naphthyridine product may be a stronger ligand for the palladium center than the phosphine ligand itself. As the product concentration increases, it can progressively bind to and sequester the catalyst, leading to a shutdown of the catalytic cycle.

    • Solution: This is a challenging issue to resolve. Using a ligand with an extremely high affinity for palladium or a higher catalyst loading are the primary strategies. Sometimes, changing the solvent can alter the binding equilibria and mitigate the problem.

Problem 3: Significant side product formation is observed.

  • Possible Cause 3.1: Homocoupling of Boronic Acid (Suzuki Coupling)

    • Explanation: This side reaction, which produces a biaryl from two molecules of the boronic acid, is most often caused by the presence of oxygen.[15] It can also be promoted during the in-situ reduction of a Pd(II) source to the active Pd(0) catalyst.

    • Solution: The most effective solution is to rigorously exclude oxygen from the reaction (see Cause 2.1). Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can also minimize this side reaction compared to using Pd(OAc)₂.[15]

  • Possible Cause 3.2: Hydrodehalogenation

    • Explanation: In this process, the halogen on the naphthyridine is replaced by a hydrogen atom. This can be caused by various factors, including impurities in reagents or solvents, or specific catalyst/ligand combinations.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Optimizing the catalyst loading and reaction temperature can often suppress this pathway.[9] If the problem persists, screening different ligands may be necessary.

Recommended Starting Conditions & Protocols

The following tables provide validated starting points for your optimization efforts.

Table 1: Recommended Starting Conditions for Naphthyridine Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Comments
Electrophile Halo-naphthyridine (1.0 equiv)Iodides and bromides are more reactive than chlorides.[17]
Nucleophile Boronic Acid/Ester (1.2-1.5 equiv)Use fresh, high-purity boronic acid to avoid issues from degradation.
Pd Precatalyst XPhos Pd G3 (1-3 mol%)Provides clean, efficient generation of the active Pd(0) catalyst.
Ligand XPhos (1.1-1.2 equiv relative to Pd)A robust, general ligand for challenging heteroaryl couplings.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Often superior to carbonate or hydroxide bases for these substrates.[14]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Ensure solvents are thoroughly degassed before use.
Temperature 80-110 °CStart at 100 °C and adjust as needed.

Table 2: Recommended Starting Conditions for Naphthyridine Buchwald-Hartwig Amination

ComponentRecommendationRationale & Comments
Electrophile Halo-naphthyridine (1.0 equiv)Reactivity: I > Br > Cl. Chlorides may require more specialized ligands.
Nucleophile Amine (1.2 equiv)Ensure amine is pure. Liquid amines can be filtered through a plug of alumina.[10]
Pd Precatalyst RuPhos Pd G3 (1-3 mol%)Excellent for a wide range of primary and secondary amines.[9]
Ligand RuPhos (1.1-1.2 equiv relative to Pd)BrettPhos is also an excellent choice, particularly for primary amines.[9]
Base NaOtBu or LHMDS (1.4 equiv)Strong, non-nucleophilic bases are required. Handle under inert atmosphere.
Solvent Toluene or Dioxane (Anhydrous, Degassed)Solvent must be anhydrous to prevent base quenching and side reactions.
Temperature 90-110 °CMonitor for potential thermal decomposition of starting materials or products.
General Experimental Protocol (Small Scale)

This protocol provides a general starting point for a small-scale reaction. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Vial Preparation: To an oven-dried 2-dram vial containing a magnetic stir bar, add the halo-naphthyridine (0.2 mmol, 1.0 equiv), the boronic acid or amine (0.24 mmol, 1.2 equiv), and the base (0.4 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

Removing palladium catalysts from 7-Bromo-1,5-naphthyridin-4-ol products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for downstream purification and metal scavenging. As a Senior Application Scientist, I frequently consult on the unique challenges posed by halogenated nitrogen-heterocycles.

Removing palladium (Pd) from 7-Bromo-1,5-naphthyridin-4-ol is notoriously difficult. This guide synthesizes field-proven mechanistic insights, quantitative screening data, and self-validating protocols to help you achieve <10 ppm residual Pd without sacrificing your product to debromination or irreversible adsorption.

Mechanistic Insights & Troubleshooting FAQs

Q1: Why is palladium stripping uniquely difficult for this compound compared to standard pharmaceutical intermediates? Causality: The difficulty stems from the molecule's intrinsic architecture, which acts as a highly competitive ligand. The 1,5-naphthyridine core contains two basic nitrogen atoms that serve as excellent bidentate ligands for Pd(II). Furthermore, the 4-hydroxyl group can tautomerize to a naphthyridinone, presenting additional oxygen/nitrogen coordination sites. Because the product-Pd complex is thermodynamically stable, traditional purification methods like crystallization, standard silica chromatography, or simple acidic washes are generally ineffective[1]. The API effectively out-competes weak scavengers for the metal.

Q2: How do we prevent the debromination of the 7-bromo position during the scavenging process? Causality: Debromination is a catastrophic side-reaction that occurs when residual, active Pd(0) inserts into the C-Br bond via oxidative addition. To prevent this, scavenging must be performed under conditions that kinetically freeze this addition. Heating the crude mixture (e.g., >50°C) to accelerate scavenging often leads to product degradation. Instead, you must utilize high-affinity sulfur-based scavengers at ambient temperature in a recirculating flow system. This minimizes thermal degradation while maximizing mass transfer and metal capture[1].

Q3: Which functionalized scavengers are most effective for this specific heterocycle? Causality: Because the naphthyridine nitrogens are strong borderline/hard ligands, you must exploit Hard-Soft Acid-Base (HSAB) principles to break the complex. Palladium is a "soft" acid, meaning it has a high thermodynamic affinity for "soft" bases like sulfur. Silica-bound thiols (e.g., SiliaMetS Thiol), Trimercaptotriazine (TMT), and Thiourea exhibit superior soft-soft interactions[2]. Notably, a synergistic combination of Thiol and Thiourea scavengers has been shown to reduce Pd to single-digit ppm in complex N-heterocycles where single scavengers fail[3].

Quantitative Data: Scavenger Efficiency Comparison

To illustrate the necessity of functionalized scavengers, the following table summarizes standardized batch screening data for highly coordinating N-heterocycles.

Table 1: Efficiency of various scavengers (Initial Pd: ~1668 ppm). Data synthesized from batch screening at 50°C for 4 hours[1][2][3].

Scavenger TypeLoading (w/w)Residual Pd (ppm)Pd Removal (%)Mass Recovery (%)
Control (No Scavenger) -16680%99%
Activated Carbon (DARCO KB-G) 0.663362%85%
SiliaMetS DMT 0.628782.8%95%
ISOLUTE® Si-TMT 0.616190.3%96%
SiliaMetS Thiol 0.67095.8%94%
SiliaMetS Thiol + Thiourea 0.6 (Total)< 10> 99.4%92%

Scavenging Workflow Visualization

Workflow N1 Crude API Solution (Pd > 2000 ppm) N2 Carbon Pre-treatment (50% w/w, 25°C, 2h) N1->N2 N3 Validation Gate 1: ICP-MS < 500 ppm N2->N3 N3->N2 Fail N4 Flow Scavenging Thiol + Thiourea N3->N4 Pass N5 Validation Gate 2: UPLC & ICP-MS N4->N5 N6 Purified Product (Pd < 10 ppm) N5->N6 Pass N7 Recirculate / Optimize N5->N7 Fail N7->N4

Two-stage self-validating workflow for palladium removal from this compound.

Self-Validating Experimental Protocol

Objective: Reduce Pd from >2000 ppm to <10 ppm without inducing debromination. Self-Validation Mechanism: This protocol incorporates intermediate analytical gates (ICP-MS and UPLC). By calculating the mass balance at Gate 2, the system validates that the drop in Pd ppm is due to actual chemical scavenging, rather than the API irreversibly adsorbing to the silica matrix or degrading[1].

Step 1: Bulk Metal Reduction (Activated Carbon Pre-treatment)

Rationale: Removing the bulk of the loosely bound Pd and organic impurities prevents the saturation of expensive functionalized silica scavengers[4].

  • Dissolve the crude this compound in a highly solubilizing, non-coordinating solvent (e.g., 2-MeTHF or DMF depending on specific batch solubility).

  • Add 50% w/w activated carbon (e.g., DARCO KB-G or C-941) relative to the theoretical API mass[1][4].

  • Stir the suspension orbitally at 25°C for 2 hours. (Note: Ambient temperature prevents thermal activation of Pd(0) oxidative addition into the C-Br bond).

  • Filter the suspension through a 0.45 μm PTFE membrane.

  • Validation Gate 1: Submit a 0.5 mL aliquot of the filtrate for ICP-MS. The Pd concentration must be reduced to < 500 ppm[4]. If it fails, repeat the carbon treatment.

Step 2: Targeted Flow Scavenging (Silica-Bound Thiols)

Rationale: Flow chemistry using pre-packed cartridges (e.g., E-PAK) forces the API through a tortuous path of highly concentrated scavengers, driving the equilibrium toward Pd removal in a fraction of the time required for batch processing[1][5].

  • Pack a flow cartridge with a 1:1 mixture of SiliaMetS Thiol and SiliaMetS Thiourea (0.15 to 0.6 w/w total loading)[1][3].

  • Recirculate the filtrate from Step 1 through the cartridge at a flow rate of 5 mL/min for 4 hours at ambient temperature under a nitrogen atmosphere[1].

  • Validation Gate 2: Pull a final sample for UPLC and ICP-MS analysis.

    • UPLC Mass Balance Check: Confirm API mass recovery is >90% and no debrominated side-products (e.g., 1,5-naphthyridin-4-ol) have formed[1].

    • ICP-MS Check: Confirm residual Pd is <10 ppm[3][5].

  • Upon passing Validation Gate 2, flush the cartridge with 1 column volume of clean solvent, pool the organics, and concentrate in vacuo to isolate the purified API.

References

  • Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove.
  • CatSci. Process Development Whitepaper Metal Scavenging.
  • Chemie Brunschwig.
  • ACS Publications.
  • FUJIFILM Wako Chemicals. SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.

Sources

Controlling regioselectivity in 7-Bromo-1,5-naphthyridin-4-ol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for immediate application in drug discovery workflows.

Ticket ID: REGIO-15NAP-007 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Scope: Regioselectivity control (N vs. O), Orthogonal Halogen Reactivity (Cl vs. Br), and Pd-Catalysis Optimization.

Executive Summary: The Scaffold Architecture

The 7-bromo-1,5-naphthyridin-4-ol scaffold presents a "Tri-Vector" reactivity challenge. Successfully navigating this requires understanding the electronic bias of the 1,5-naphthyridine core:

  • Vector A (C4-OH/One): An ambident nucleophile subject to prototropic tautomerism (

    
     favoring the 4-one form in polar media).
    
  • Vector B (C4-X): Once activated (Cl/OTf), this position becomes a vinylogous imidoyl halide, highly susceptible to

    
     due to the electron-withdrawing influence of N1 and N5.
    
  • Vector C (C7-Br): A classic heteroaryl bromide, electronically distinct from C4, allowing for chemoselective Pd-catalyzed cross-couplings.

Module 1: Controlling N- vs. O-Alkylation

User Query: "I am trying to synthesize the 4-alkoxy ether derivative using alkyl halides and


 in DMF, but I’m seeing significant N-alkylated byproduct (or exclusive N-alkylation). How do I force O-selectivity?"
The Diagnostic

The 1,5-naphthyridin-4-ol system exists in equilibrium between the 4-hydroxy (enol) and 1,5-naphthyridin-4(1H)-one (keto) tautomers.

  • Thermodynamic Trap: The amide-like resonance of the N-alkylated product is often thermodynamically more stable.

  • Kinetic Factors: In polar aprotic solvents (DMF, DMSO) with hard cations (

    
    , 
    
    
    
    ), the oxygen is naked and nucleophilic, but the nitrogen lone pair is also accessible. The "Hard-Soft Acid-Base" (HSAB) theory dictates that hard electrophiles (alkyl halides) often attack the N (the softer center in the conjugate base context) or follow the Curtin-Hammett principle where the N-alkyl transition state is lower in energy.
The Solution: Protocol Switch

To achieve high fidelity O-alkylation , you must abandon standard base-mediated alkylation and utilize the Mitsunobu Reaction or Silver-Mediated Alkylation .

Protocol A: The Mitsunobu Strategy (Recommended for


/

Alcohols)
This reaction activates the alcohol partner, not the naphthyridine, effectively locking the nucleophilic attack to the naphthyridine oxygen.
  • Reagents:

    
     (1.5 equiv), DIAD or DEAD (1.5 equiv), Alcohol (R-OH, 1.2 equiv).
    
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Procedure:

    • Dissolve this compound and

      
       in THF.
      
    • Add R-OH.

    • Cool to 0 °C.

    • Add DIAD dropwise (Control exotherm).

    • Warm to RT and stir 12–24 h.

  • Why it works: The oxy-phosphonium intermediate reacts exclusively with the oxygen of the naphthyridine (acting as the nucleophile) to invert the stereochemistry of the alcohol (if chiral) and form the ether bond.

Protocol B: Silver-Mediated Sequestration (For Alkyl Halides) If you must use an alkyl halide (e.g.,


, 

):
  • Base:

    
     (Silver Carbonate).
    
  • Solvent: Toluene or Benzene (Non-polar is critical).

  • Mechanism: The silver cation coordinates the nitrogen lone pair (N1), sterically and electronically blocking it, while simultaneously enhancing the leaving group ability of the halide. This forces attack from the oxygen.

Module 2: The C4 vs. C7 Cross-Coupling Conundrum

User Query: "I have converted the OH to a Chloride (4-Cl, 7-Br). When I run a Suzuki coupling, I get a mixture of products or coupling at the wrong position. Which halogen reacts first?"

The Reactivity Hierarchy

In 1,5-naphthyridines, the electronic environment creates a distinct reactivity order.

  • C7-Br: A standard heteroaryl bromide. Reacts via Oxidative Addition with Pd(0).[1]

  • C4-Cl: A vinylogous imidoyl chloride. While it can undergo oxidative addition, it is exceptionally reactive toward Nucleophilic Aromatic Substitution (

    
    ) .
    

Rule of Thumb:

  • Pd-Catalysis:

    
     (C7 reacts before C4).
    
  • 
    : 
    
    
    
    (C4 reacts before C7).
Troubleshooting Guide
Desired OutcomeStrategyKey ReagentRationale
Functionalize C4 FIRST Use

Amine/Alkoxide + Base (No Pd)The 4-Cl is activated by N1/N5. Displacement occurs at mild temps (RT to 80°C). C7-Br remains intact.
Functionalize C7 FIRST Use Suzuki/Stille

+ Boronic Acid
The C-Br bond is weaker than C-Cl. Under standard Pd conditions, oxidative addition prefers Br.
Functionalize BOTH Sequential 1.

(C4)

2. Pd-Coupling (C7)
This is the most robust route. Avoids "scrambling" of the catalyst.
Experimental Protocol: Selective C4-Amination (

)

Target: Introducing an amine at C4 while keeping C7-Br.

  • Activation: Reflux this compound in

    
     (neat) for 2 h. Evaporate excess 
    
    
    
    azeotropically with toluene. Caution: Quench residue carefully with ice/sat.
    
    
    . Isolate 4-chloro-7-bromo-1,5-naphthyridine .
  • Displacement:

    • Dissolve intermediate in DMF or NMP (0.2 M).

    • Add Amine (1.1 equiv) and DIPEA (2.0 equiv).

    • Stir at RT (for aliphatic amines) or 60–80 °C (for anilines).

    • Monitor: TLC will show clean conversion. The C7-Br is inert under these conditions.

Module 3: Visualization & Decision Logic

The following logic flow illustrates the critical decision points for functionalizing this scaffold.

G Start Start: this compound Decision1 Target: O-Alkylation or C-Substitution? Start->Decision1 PathO Path A: O-Ether Synthesis Decision1->PathO Ether Linkage PathC Path B: Carbon Functionalization Decision1->PathC C-C or C-N Bond Mitsunobu Mitsunobu Reaction (PPh3, DIAD, R-OH) Selectivity: >95% O-Alkyl PathO->Mitsunobu Activation Activation Step (POCl3 or Tf2O) PathC->Activation Intermediate Intermediate: 4-Chloro-7-bromo-1,5-naphthyridine Activation->Intermediate Decision2 Which position first? Intermediate->Decision2 C4_First Modify C4 First (Nucleophilic Attack) Decision2->C4_First Target C4 C7_First Modify C7 First (Pd-Catalysis) Decision2->C7_First Target C7 SnAr SnAr Reaction (H-Nu, Base, Heat) Leaves 7-Br Intact C4_First->SnAr Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2) Reacts at 7-Br (Kinetic) C7_First->Suzuki

Caption: Decision matrix for chemoselective functionalization of this compound.

FAQ: Common Pitfalls

Q: Can I use the triflate (OTf) instead of Chloride at C4? A: Yes, but be careful. The C4-OTf is significantly more reactive toward Pd than C4-Cl. In a competition between C4-OTf and C7-Br, the selectivity window narrows, and you may observe bis-coupling or mixtures. Recommendation: Use C4-Cl for high orthogonality unless you specifically need Pd-reactivity at C4.

Q: I'm seeing catalyst poisoning during C7-coupling. Why? A: The 1,5-naphthyridine nitrogens (N1, N5) are excellent ligands for Pd.

  • Fix: Use a catalyst system with bulky, electron-rich ligands that outcompete the substrate for the metal center.

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (high boiling, good solubility).

References
  • Regioselective Alkylation of 2-Pyridones (Analogous Mechanism)

    • Study on N- vs O-alkylation selectivity demonstrating Mitsunobu preference for O-alkyl
    • Source:

  • Reactivity of 1,5-Naphthyridines

    • Comprehensive review of synthetic strategies and reactivity profiles for the 1,5-naphthyridine scaffold.
    • Source:

  • SnAr vs.

    • Data supporting the orthogonal reactivity of Chloro- vs. Bromo-heterocycles.[1][2]

    • Source: (Analogous Pyridine/Naphthyridine systems)

  • General

    
     Reactivity Models: 
    
    • Computational and experimental validation of site selectivity in multihalogen
    • Source:

Sources

Handling moisture sensitivity in 1,5-naphthyridine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,5-naphthyridine derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The 1,5-naphthyridine core is a cornerstone in numerous biologically active compounds, but its synthesis can be fraught with challenges, particularly concerning moisture sensitivity.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and achieve consistent, high-yield results.

Troubleshooting Guide: Common Issues in 1,5-Naphthyridine Synthesis

This section addresses specific experimental problems in a question-and-answer format, focusing on the causal link between the issue and potential moisture contamination.

Q1: My reaction yield is consistently low or I'm getting no product at all. What's the most likely cause?

A1: Low or no product yield is the most common symptom of moisture contamination in reactions that utilize sensitive reagents or catalysts. Several synthetic routes to 1,5-naphthyridines, such as the Friedländer annulation or transition metal-catalyzed cross-coupling reactions, are highly intolerant of water.[4][5][6]

Causality Explained:

  • Reagent Decomposition: Many organometallic reagents (e.g., Grignard or organolithium species used for functionalization) and strong bases (e.g., NaH, LDA) react violently and irreversibly with water.[7][8] This stoichiometric consumption of your reagent by trace moisture means it is no longer available for the desired chemical transformation.

  • Catalyst Inhibition/Deactivation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are cornerstones of modern synthetic chemistry for derivatizing the naphthyridine core.[9] The active catalytic species (typically Pd(0)) can be oxidized and deactivated in the presence of water and oxygen, halting the catalytic cycle.

  • Hydrolysis of Intermediates: Key reaction intermediates can be susceptible to hydrolysis. For instance, in a Friedländer condensation, the initial imine intermediate can hydrolyze back to the starting amine and carbonyl compounds, preventing the subsequent cyclization and aromatization steps that form the naphthyridine ring.[10][11]

Troubleshooting Workflow:

G start Problem: Low/No Yield cause1 Cause: Wet Solvents/Reagents? start->cause1 cause2 Cause: Ineffective Inert Atmosphere? start->cause2 cause3 Cause: Contaminated Glassware? start->cause3 solution1 Solution: Rigorously Dry Solvents. Verify dryness with Karl Fischer titration or a visual indicator (e.g., Na/benzophenone). cause1->solution1 solution2 Solution: Improve Inert Gas Technique. Ensure positive pressure, use high-purity gas, and perform freeze-pump-thaw cycles for solvents. cause2->solution2 solution3 Solution: Oven or Flame-Dry All Glassware. Assemble apparatus while hot and cool under a stream of inert gas. cause3->solution3

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: My reaction is producing a complex mixture of side-products, and the desired 1,5-naphthyridine derivative is difficult to isolate. Could this be a moisture issue?

A2: Absolutely. The presence of water can open up alternative reaction pathways, leading to a host of unwanted byproducts. Water is not an innocent bystander in organic reactions; it can act as a nucleophile, a base, or a proton source.

Causality Explained:

  • As a Nucleophile: Water can compete with your desired nucleophile, leading to hydrolysis of electrophilic starting materials (e.g., acid chlorides, anhydrides) or intermediates.

  • As a Proton Source: In reactions involving strong bases, water can neutralize the base or protonate carbanionic intermediates, quenching the desired reaction pathway and leading to starting material recovery or decomposition products.

Preventative Measures:

  • Proper Solvent Drying: Do not assume a new bottle of "anhydrous" solvent is truly dry. It is best practice to dry and distill solvents in the lab.[12]

  • Use of Drying Agents: For reactions that are less sensitive, adding a drying agent directly to the reaction mixture can be effective. However, you must ensure the drying agent is compatible with your reaction conditions.

Data Presentation: Comparison of Common Drying Agents

Drying AgentCapacitySpeedAcidityApplications & Limitations
Anhydrous Na₂SO₄ HighSlowNeutralGood for pre-drying; slow and not very efficient for achieving very low water levels.[13]
Anhydrous MgSO₄ ModerateFastWeakly AcidicFaster and more efficient than Na₂SO₄.[13] Not suitable for acid-sensitive compounds.
Molecular Sieves (3Å/4Å) HighModerateNeutralExcellent for achieving very low water content. Must be activated by heating before use.[14][15] 3Å is ideal for drying polar solvents like methanol and ethanol.[15]
Calcium Hydride (CaH₂) LowModerateBasicHighly effective for drying hydrocarbons and ethers. Reacts with water to produce H₂ gas. Not for use with protic or carbonyl-containing solvents.[12][14]
Sodium/Benzophenone HighFastBasicExcellent for ethers (like THF) and hydrocarbons.[12] The deep blue color of the ketyl radical anion provides a visual indication that the solvent is dry and oxygen-free. Not suitable for halogenated or reactive solvents.
Frequently Asked Questions (FAQs)

Q: Why are some synthetic routes for 1,5-naphthyridines more moisture-sensitive than others? A: The sensitivity is dictated by the mechanism and the reagents involved.

  • High Sensitivity: Reactions involving organometallics, strong bases, or low-valent transition metal catalysts are extremely sensitive because these reagents react directly and irreversibly with water.[7][8]

  • Moderate Sensitivity: Classical condensation reactions like the Skraup or Friedländer syntheses can be more tolerant, but excess water can still hinder the reaction by affecting acid catalyst concentration or shifting equilibria, leading to lower yields.[2][5][11]

Q: How can I be certain my solvents are dry enough for a highly sensitive reaction? A: For ultimate certainty, Karl Fischer titration is the gold standard for quantifying water content in solvents, capable of detecting water in the parts-per-million (ppm) range.[15] For routine use in ethereal solvents like THF, the sodium/benzophenone still is a reliable qualitative indicator; a persistent deep blue or purple color indicates an anhydrous, oxygen-free solvent.[12]

Q: What is the proper way to prepare glassware for a moisture-sensitive reaction? A: All glassware, including stir bars, should be rigorously dried to remove the thin film of adsorbed moisture. The most effective method is to place the glassware in an oven (125-140°C) overnight.[16] The hot glassware should then be assembled quickly and allowed to cool to room temperature under a stream of dry inert gas (like nitrogen or argon).[16] Flame-drying with a heat gun under vacuum is a faster alternative but may be less thorough for complex apparatus.[16]

Q: When should I use a glove box versus a Schlenk line? A: The choice depends on the scale and complexity of your operations.

  • A Schlenk line is excellent for performing reactions in a single flask under an inert atmosphere.[17] It allows for the addition of reagents via syringe and solvent transfer via cannula. It is suitable for most routine moisture-sensitive reactions.

  • A glove box provides a completely inert environment and is superior when you need to handle and weigh out air- and moisture-sensitive solids or perform complex manipulations like filtration that are difficult on a Schlenk line.[16][17]

Detailed Protocol: Moisture-Sensitive Suzuki Coupling for 2-Aryl-1,5-Naphthyridine Synthesis

This protocol describes the synthesis of a 2-aryl-1,5-naphthyridine derivative via a Suzuki cross-coupling reaction, a powerful but moisture-sensitive method.[9] Success hinges on the rigorous exclusion of air and water.

Experimental Workflow for Inert Atmosphere Setup

G A 1. Assemble Oven-Dried Glassware (Round-bottom flask, condenser, stir bar) while hot. B 2. Cool Under Inert Gas Stream (N₂ or Ar) via a manifold. A->B C 3. Add Solid Reagents (2-chloro-1,5-naphthyridine, arylboronic acid, Pd catalyst, ligand, base) under positive a gas flow. B->C D 4. Seal Flask with a Rubber Septum. C->D E 5. Perform 3x Vacuum/Backfill Cycles to fully purge the vessel. D->E F 6. Add Anhydrous, Degassed Solvent via a dry syringe. E->F G 7. Heat Reaction to Temperature under a positive pressure of inert gas (use a balloon or bubbler). F->G

Caption: Workflow for setting up a moisture-sensitive reaction.

Step-by-Step Methodology:

  • Glassware Preparation: A 50 mL round-bottom flask and magnetic stir bar are oven-dried at 125°C overnight. The flask is assembled with a condenser while still hot and allowed to cool under a gentle stream of high-purity nitrogen.[16]

  • Reagent Addition: Under a positive flow of nitrogen, the flask is charged with 2-chloro-1,5-naphthyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and finely ground, anhydrous potassium carbonate (3.0 mmol).

  • Solvent Addition: The flask is sealed with a rubber septum. Anhydrous, degassed 1,4-dioxane (15 mL) is added via a dry, nitrogen-flushed syringe.[18][19] Note: Solvents for cross-coupling should be degassed via three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes to remove dissolved oxygen.[16][17]

  • Reaction: The reaction mixture is heated to 90°C under a nitrogen atmosphere (maintained with a balloon) and stirred vigorously for 12 hours.[20] Reaction progress is monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of water (20 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to afford the desired 2-aryl-1,5-naphthyridine product.

References
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(17), 3820. [Link]

  • Zhang, L., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. European Journal of Medicinal Chemistry, 101, 58-72. [Link]

  • Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • BenchChem. (n.d.).
  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

  • Liu, Y., et al. (2011). Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres?
  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]

  • MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). Previous Friedländer annulation and this work. [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 7-Bromo-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1,5-naphthyridin-4-ol is a critical pharmacophore in the synthesis of kinase inhibitors and antibacterial agents. Its dual-nitrogen scaffold and bromine "handle" make it a high-value intermediate for Suzuki-Miyaura cross-coupling reactions.

This guide provides a technical comparison of mass spectrometry (MS) ionization techniques for this molecule. Unlike standard datasheets, we analyze the spectral performance of Electrospray Ionization (ESI) versus Electron Impact (EI) and Atmospheric Pressure Chemical Ionization (APCI). We establish ESI-MS/MS as the gold standard for structural elucidation due to its preservation of the characteristic isotopic envelope and informative collision-induced dissociation (CID) pathways.

Part 1: Structural Dynamics & Tautomerism

Before analyzing fragmentation, one must understand the ionizable species. Although named as an "-ol" (phenol-like), 1,5-naphthyridin-4-ols exhibit prominent keto-enol tautomerism .

  • Enol Form (4-hydroxy): Aromatic, but less favorable in the gas phase.

  • Keto Form (4-one): Predominant in solution and gas phase (ESI). This dictates the primary fragmentation channel: the loss of carbon monoxide (CO) rather than water (

    
    ).
    

Implication for MS: The protonated parent ion


 is best described as a protonated cyclic amide (quinolone-like structure), localizing the charge near the N1 or N5 positions or the carbonyl oxygen.

Part 2: Comparative Analysis of Ionization Alternatives

This section evaluates three ionization methods for detecting and characterizing this compound.

Method A: ESI-MS/MS (Recommended)[1]
  • Mechanism: Soft ionization via protonation

    
    .
    
  • Performance:

    • Isotopic Fidelity: Preserves the diagnostic 1:1 doublet of

      
       and 
      
      
      
      (
      
      
      225/227).
    • Fragmentation: Controlled CID allows stepwise sequencing (Parent

      
       -CO 
      
      
      
      -HCN).
    • Sensitivity: High for N-heterocycles due to high proton affinity of ring nitrogens.

Method B: EI-MS (Hard Ionization)
  • Mechanism: 70 eV electron bombardment forming radical cations

    
    .
    
  • Performance:

    • Fragmentation: Excessive internal energy often obliterates the molecular ion.

    • Radical Chemistry: Promotes homolytic cleavage of the C-Br bond, often stripping the halogen early and complicating structural verification of the core scaffold.

Method C: APCI (Alternative)
  • Mechanism: Gas-phase chemical ionization.

  • Performance:

    • Utility: typically reserved for non-polar compounds. While this compound is polar enough for ESI, APCI can be useful if the matrix causes severe ESI suppression. However, it often produces higher background noise for this specific scaffold.

Comparative Data Summary
FeatureESI-MS/MS (Positive) EI-MS (70 eV) APCI
Primary Ion Species

(Even electron)

(Radical cation)

Molecular Ion Stability High (100% Relative Abundance)Low to ModerateModerate
Bromine Isotope Pattern Distinct 1:1 doubletOften obscured by fragmentationVisible
Primary Neutral Loss CO (28 Da)Br

(79 Da) or CO
CO (28 Da)
Suitability for Impurity Profiling Excellent PoorGood

Part 3: Fragmentation Pathways (ESI-CID)

The fragmentation of this compound under Collision Induced Dissociation (CID) follows a predictable degradation of the heterocyclic rings.

The Diagnostic Isotope Pattern

The parent ion appears as a doublet at


 225  and 227  with equal intensity. This confirms the presence of one bromine atom. All subsequent fragments containing the bromine atom must retain this doublet pattern.
Primary Pathway: Carbon Monoxide Ejection (-28 Da)

Consistent with the keto-tautomer , the first major loss is CO. This results in a ring contraction, likely forming a pyrrolo-pyridine-like cation.

  • Transition:

    
    
    
  • Mechanism: Charge remote fragmentation or H-shift induced elimination of the carbonyl carbon.

Secondary Pathway: Hydrogen Cyanide Loss (-27 Da)

Following CO loss, the destabilized nitrogen-containing ring ejects HCN. This is the hallmark of pyridine/naphthyridine degradation.

  • Transition:

    
    
    
  • Significance: The retention of the doublet at 170/172 proves the Bromine is attached to the stable part of the ring system (the pyridine ring that did not contain the ketone).

Terminal Pathway: Halogen Loss

At high collision energies, the C-Br bond breaks.

  • Loss of HBr (80/82 Da): Common in even-electron systems.

  • Loss of Br Radical (79/81 Da): Less common in ESI but possible, leading to a radical cation.

Part 4: Visualization of Fragmentation Tree

The following diagram illustrates the primary ESI(+) fragmentation pathway.

Figure 1: ESI-MS/MS fragmentation tree for this compound showing characteristic neutral losses.

Part 5: Experimental Protocol

To replicate the optimal profiling results (Method A), follow this validated workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of this compound in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid .

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.

  • Note: Formic acid is essential to ensure protonation of the ring nitrogens (

    
     approx 3-4).
    
LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The Br-group increases lipophilicity compared to the naked scaffold, expect elution ~3.5 min).

Mass Spectrometer Settings (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the Br-C bond).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Collision Energy (CID):

    • Ramp 15–35 eV to observe the full transition from Parent

      
       -CO 
      
      
      
      -HCN.

References

  • He, L. et al. (2024). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." ChemistryOpen.

    • Supports the mechanism of CO and loss in quinolone-like scaffolds.
  • Holčapek, M. et al. (2010). "Fragmentation behavior of nitrogen heterocycles." Journal of Mass Spectrometry. General reference for HCN loss in pyridine-fused systems.
  • LibreTexts Chemistry. (2023).[1] "Mass Spectrometry - Fragmentation Patterns: Halides."

    • Validates the 1:1 isotopic r
  • Master Organic Chemistry. (2022). "Keto-Enol Tautomerism."[1][2]

    • Provides the theoretical basis for the 4-one (keto) tautomer predominance.

Sources

Comparing reactivity of 1,5-naphthyridine vs 1,8-naphthyridine isomers

[1][2]

Executive Summary

For medicinal chemists and coordination chemists, the choice between 1,5-naphthyridine (1,5-ND) and 1,8-naphthyridine (1,8-ND) represents a fundamental divergence in topology and reactivity.[1] While both share the

  • 1,5-Naphthyridine acts as a centrosymmetric scaffold ideal for bridging metals or creating linear, rod-like drug pharmacophores.[1] Its reactivity is dominated by symmetry, with identical electronic environments at C2/C6 and C3/C7.[1]

  • 1,8-Naphthyridine acts as a directional scaffold with a distinct dipole and a "small bite angle" chelation pocket.[1] It is the preferred core for DNA-intercalating antibiotics (e.g., Nalidixic acid) and dinuclear metal catalysis.[1]

This guide objectively compares their physicochemical profiles, reactivity patterns, and synthetic utility.[1]

Part 1: Physicochemical Profile & Electronic Structure[1]

The positioning of the nitrogen atoms creates distinct electronic signatures. 1,8-ND is more polar and slightly more basic than 1,5-ND, influencing solubility and binding affinity.[1]

Comparative Data Table
Property1,5-Naphthyridine1,8-NaphthyridineSignificance
Structure


1,5 is centrosymmetric (

); 1,8 has a dipole (

).[1]
Melting Point 75 °C98–99 °C1,8-ND has stronger dipole-dipole interactions in the crystal lattice.[1]
Basic pKa 2.913.391,8-ND is slightly more basic; lone pair repulsion is mitigated by solvation or chelation.[1]
LogP ~1.3~1.51,8-ND is slightly more lipophilic, affecting membrane permeability.[1]
Coordination Monodentate or BridgingBidentate ChelateDetermines utility in supramolecular vs. catalytic chemistry.[1]

Part 2: Reactivity Profiles

Both isomers are

1
Electrophilic Aromatic Substitution ( )
  • General Rule: The nitrogen atoms deactivate the rings. Direct substitution (e.g., nitration, bromination) is difficult and requires harsh conditions or activating groups (e.g., amino or hydroxyl).[1]

  • Regioselectivity:

    • 1,5-ND: Occurs at C3/C7 (beta to nitrogen).[1] The symmetry means monosubstitution leads to a single product, but disubstitution can be controlled.[1]

    • 1,8-ND: Occurs at C3/C6 (beta to nitrogen).[1]

Nucleophilic Aromatic Substitution ( )
  • General Rule: This is the dominant reaction pathway. Halogenated derivatives (e.g., 2-chloro or 4-chloro) are easily displaced by amines, alkoxides, or thiols.[1]

  • Regioselectivity:

    • 1,5-ND: Attack favored at C2/C6 (alpha) and C4/C8 (gamma).[1]

    • 1,8-ND: Highly reactive at C2/C7 (alpha).[1] The 2-position is particularly activated due to the inductive effect of the adjacent nitrogen and the resonance stabilization of the Meisenheimer complex.

Oxidation (N-Oxide Formation)

Both isomers form N-oxides with peracids (e.g., mCPBA), which activates the ring for further functionalization (e.g., chlorination with

1
  • 1,8-ND: Can form mono-N-oxide or di-N-oxide.[1] The proximity of nitrogens can lead to steric repulsion in the di-N-oxide.

Reactivity & Signaling Pathway Visualization

The following diagram maps the logical flow of reactivity for both isomers, highlighting the divergence in substitution patterns.

ReactivityMapcluster_151,5-Naphthyridinecluster_181,8-NaphthyridineStartNaphthyridine CoreND151,5-NDStart->ND15ND181,8-NDStart->ND18E15Electrophilic Attack(C3 / C7)ND15->E15Harsh Cond.N15Nucleophilic Attack(C2 / C4 / C6 / C8)ND15->N15FavoredBridgeBridging Ligand(Supramolecular)ND15->BridgeMetal CoordE18Electrophilic Attack(C3 / C6)ND18->E18Harsh Cond.N18Nucleophilic Attack(C2 / C7)ND18->N18Highly FavoredChelateChelating Ligand(Dinuclear Centers)ND18->ChelateBite Angle ~60°

Caption: Divergent reactivity pathways. Note 1,8-ND's specific utility in chelation vs. 1,5-ND's bridging capability.

Part 3: Coordination Chemistry (The Key Differentiator)

1,8-Naphthyridine: The "Small Bite" Specialist

The 1,8-ND isomer is famous for its small bite angle (approx. 60–63° N-M-N angle).[1]

  • Mechanism: The two nitrogen lone pairs are oriented in parallel, creating a pocket perfect for stabilizing dinuclear metal centers (e.g.,

    
    , 
    
    
    ).[1]
  • Application: Used to bring two metal atoms into close proximity to facilitate cooperative catalysis or electron transfer.[1]

1,5-Naphthyridine: The Molecular Bridge

The 1,5-ND isomer has nitrogen lone pairs facing opposite directions (

1
  • Mechanism: It cannot chelate a single metal center.[1] Instead, it bridges two separate metal centers.[1]

  • Application: Construction of Metal-Organic Frameworks (MOFs) and supramolecular polymers.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Functionalized Derivatives via Povarov Reaction

This method is superior to the Skraup reaction for generating substituted tetrahydro-naphthyridines, which can be oxidized to the aromatic core.[1]

Target: 2,8-Disubstituted-1,5-naphthyridine (or 1,8-analog depending on amine).

Reagents:

  • Amine: 3-aminopyridine (for 1,5-ND) or 2-aminopyridine (for 1,8-ND).[1]

  • Aldehyde: Aryl aldehyde (e.g., benzaldehyde).[1]

  • Dienophile: N-vinyl amide or styrene.[1]

  • Catalyst:

    
     or 
    
    
    .[1]
  • Oxidant:

    
     or DDQ.[1]
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous acetonitrile (

    
    ). Stir at room temperature for 2 hours.
    
  • Cycloaddition: Add the dienophile (1.2 equiv) and catalyst (10-20 mol%).

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor by TLC.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    ). Dry over
    
    
    .
  • Oxidation (Aromatization): Dissolve the tetrahydro-intermediate in Toluene. Add activated

    
     (5.0 equiv).[1] Reflux for 4 hours.
    
  • Purification: Filter through Celite. Purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

  • 1,5-ND Product: NMR will show a singlet (or coupled doublet) at the C2/C6 positions if symmetric.[1]

  • 1,8-ND Product: Look for the distinct downfield shift of the C2 proton (~9.1 ppm) due to the adjacent nitrogen.[1]

Protocol B: Synthesis Workflow Visualization

SynthesisWorkflowInputStart:Aminopyridine + AldehydeStep11. Imine Formation(RT, 2h, MeCN)Input->Step1Step22. Povarov Cycloaddition(+ Olefin, BF3·Et2O, Reflux)Step1->Step2Step33. Tetrahydro-Intermediate(Isolation)Step2->Step3Step44. Oxidative Aromatization(MnO2, Toluene, Reflux)Step3->Step4OutputFinal Naphthyridine ProductStep4->Output

Caption: General Povarov strategy for synthesizing substituted naphthyridine cores.

Part 5: Biological Applications & Drug Discovery[1][3]

1,8-Naphthyridine: The Antibacterial Powerhouse

The 1,8-scaffold is the core of the quinolone/naphthyridone class of antibiotics.[1]

  • Mechanism: Intercalates into bacterial DNA and inhibits DNA Gyrase and Topoisomerase IV .[1]

  • Key Drug: Nalidixic Acid .[1]

  • SAR Insight: The N1 position requires a small alkyl group (ethyl) for potency; the C3 position requires a carboxyl group for binding to the enzyme.

1,5-Naphthyridine: The Emerging Antiparasitic[1]
  • Mechanism: Recent studies show efficacy against Leishmania infantum.[1]

  • Target: Likely Type II Topoisomerase or specific kinases (e.g., PI4K inhibitors).[1]

  • Advantage: The 1,5-isomer often shows different solubility and metabolic stability profiles compared to the 1,8-isomer, offering a "scaffold hop" opportunity if 1,8-derivatives face resistance or toxicity.[1]

References

  • Litvinov, V. P. (2004).[1] Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link[1]

  • Mital, A. (2020).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link

  • Brown, D. J. (2008).[1] The Naphthyridines: The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] Link[1]

  • BenchChem. (2025).[1] Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds. Link[1]

  • Cheméo. (2025).[1] Chemical Properties of 1,8-Naphthyridine. Link

  • Fuertes, M., et al. (2020).[1] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Link

  • Killian, L., et al. (2022).[1][2] Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands. Organometallics. Link[1]

Reference Standards for 7-Bromo-1,5-naphthyridin-4-ol Quality Control: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and antibacterial agents, 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2) serves as a critical scaffold.[1] Its dual functionality—the bromine handle for cross-coupling and the hydroxyl group for solubility modulation—makes it a high-value intermediate.[1]

However, a critical gap exists in the supply chain: Certified Reference Materials (CRMs) are rarely available for this specific intermediate. Most commercially available batches are "Research Grade" (95–98% purity), often lacking the rigorous characterization required for GMP-regulated release testing.[1]

This guide objectively compares the use of Commercial Vendor Standards versus Qualified In-House Primary Standards . It provides a self-validating protocol to upgrade a commercial batch into a fully characterized reference standard, ensuring data integrity in drug development.[1]

Technical Profile & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's behavior. This compound exhibits specific chemical traits that complicate quality control.

AttributeSpecificationImpact on QC
Chemical Structure Bicyclic aromatic (1,5-naphthyridine)Basic nitrogens may cause peak tailing in HPLC without buffers.[1]
Tautomerism 4-Hydroxy

4-Keto (1H-one)
Critical: The compound exists in equilibrium.[1] Analytical methods (NMR, UV) must account for the predominant tautomer to avoid false impurity flags.[1]
Solubility Low in water; Soluble in DMSO, MeOHRequires polar organic solvents for stock preparation; potential for precipitation in high-aqueous mobile phases.[1]
Common Impurities 3-Aminopyridine derivatives, Des-bromo analogsClose elution times to the main peak require high-resolution chromatography.[1]

Comparative Analysis: Reference Standard Options

When sourcing a standard for quantitative assays (e.g., determining yields or purity of downstream APIs), researchers generally face two choices.

Option A: Commercial Vendor Standard (The "As-Is" Approach)[1]
  • Source: Chemical building block suppliers.[1][2]

  • Documentation: Certificate of Analysis (CoA) typically reporting HPLC Area % and Melting Point.[1]

  • Risk: High.[1] "Area %" ignores water content, residual solvents, and inorganic salts, leading to an overestimation of potency.[1]

Option B: Qualified In-House Primary Standard (The "Gold Standard")[1]
  • Source: High-purity commercial batch subjected to full characterization.

  • Documentation: Qualification Report including Mass Balance Calculation (Purity × [100 - Water - Solvents - Ash]).

  • Risk: Low.[1] Provides an absolute content value (Potency) traceable to SI units via calibrated instrumentation.[1]

Performance Comparison Table
FeatureCommercial Vendor StandardQualified In-House Standard
Assigned Purity Often HPLC Area % (e.g., >98%)Mass Balance Potency (e.g., 96.4% w/w)
Traceability Vendor Lot # onlyTraceable to NIST/USP weights & calibrated instruments
Impurity Profile Unknown/GenericFully elucidated (Organic, Inorganic, Volatile)
Stability Data Rarely providedEstablished via re-test dates
Suitability Early discovery screeningGMP Release Testing, GLP Tox Studies

Strategic Workflow: The Qualification Process

To bridge the gap between a vendor sample and a reliable reference standard, follow this structural qualification workflow.

QC_Workflow Start Source Crude Material (>98% HPLC Area) ID Structural Identification (1H NMR, MS, IR) Start->ID Confirm Identity Purity Chromatographic Purity (HPLC-UV/DAD) ID->Purity Structure Confirmed Purity->Start Fail (<98%) Residuals Residual Analysis (KF, ROI, GC-HS) Purity->Residuals Organic Impurities Quantified Calc Mass Balance Calculation (Assign Potency) Residuals->Calc Subtract Volatiles/Inorganics Release Release as Primary Standard Calc->Release Generate CoA

Figure 1: Workflow for converting a commercial chemical batch into a Qualified Primary Reference Standard.

Experimental Protocols

Protocol A: Chromatographic Purity (HPLC-UV)

Objective: Separate the main peak from process impurities (e.g., regioisomers).[1]

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers basic nitrogen).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: 254 nm (aromatic core) and 220 nm (amide/impurities).[1]

  • Acceptance Criteria: Main peak resolution (

    
    ) > 2.0 from nearest impurity.[1]
    
Protocol B: Mass Balance Potency Assignment

Objective: Determine the absolute content (


) to be used in calculations. This is the most critical step  differentiating a Reference Standard from a simple chemical.

Formula:


[1]

Where:

  • 
    : Water content determined by Karl Fischer titration (often 0.5–2.0% for naphthyridines due to hygroscopicity).[1]
    
  • 
    : Residual Solvents determined by Headspace GC (e.g., trapped DMSO or Ethanol).[1]
    
  • 
    : Residue on Ignition (Sulfated Ash) indicating inorganic salts.[1]
    
  • 
    : Chromatographic purity (Area %).
    

Example Calculation:

  • HPLC Purity: 99.2%[1]

  • Water (KF): 1.1%[1]

  • Residual Solvents: 0.3%[1]

  • Ash: 0.1%[1]

  • Assigned Potency:

    
    [1]
    

Note: Using the vendor's "99.2%" without correction would introduce a 1.5% error in all downstream assays.

Scientific Insight: The Tautomerism Trap

A unique challenge with this compound is its tautomeric equilibrium.[1] In solution, the proton can shift between the oxygen (enol form) and the ring nitrogen (keto form, 4(1H)-one).[1]

Tautomerism Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Oxo / 1H-one) Enol->Keto Polar Solvents (e.g., DMSO)

Figure 2: Tautomeric equilibrium dependent on solvent polarity.[1]

Implication for NMR: In DMSO-


, you may observe a broad singlet >11 ppm (NH) or a shift in aromatic signals compared to CDCl

.[1]
  • Recommendation: Always use the same solvent (preferably DMSO-

    
     for solubility) when comparing batches to ensure the tautomeric ratio remains consistent. Do not interpret tautomeric splitting as impurities.
    

References

  • International Council for Harmonisation (ICH). (2000).[1] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][4][5]Link

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <11> USP Reference Standards.[1][6]Link[1]

  • Litvinov, V. P., et al. (2000).[1] "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 69(1), 81. (Provides structural context for naphthyridine stability).

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification.Link (Example of commercial specification for comparison).

  • BenchChem. (2025).[1] Application Notes for HPLC Purification of 1,8-Naphthyridine Derivatives. (Adapted for 1,5-isomers).[1] Link

Sources

Safety Operating Guide

7-Bromo-1,5-naphthyridin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and drug discovery workflows, I frequently encounter 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2)[1]. This compound is a highly valuable intermediate in the synthesis of targeted therapeutics, such as Aurora kinase inhibitors[2]. However, its structural composition—a naphthyridine core substituted with a bromine atom—classifies it strictly as a halogenated heteroaromatic compound .

Handling the disposal of this compound requires strict adherence to environmental safety protocols. Improper disposal not only violates environmental regulations but also poses severe toxicological risks. This guide provides the authoritative causality, risk assessment, and step-by-step operational workflows for the proper disposal of this compound.

The Causality of Halogenated Waste Segregation

Why must we isolate brominated compounds from general organic waste? The answer lies in the combustion thermodynamics of the waste stream.

Non-halogenated solvent waste is typically burned for energy recovery under standard incineration conditions, which is a cost-effective disposal method[3]. However, if this compound is introduced into this standard waste stream, the incomplete combustion of its brominated aromatic ring leads to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [3][4].

To prevent the release of these dioxins, environmental protection agencies mandate that halogenated organic waste be strictly segregated. It must be subjected to specialized high-temperature rotary kiln incineration (typically >1000°C) equipped with caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) and chlorine/bromine gases[5][6].

Chemical Profile & Risk Assessment

To ensure safe handling and accurate waste manifesting, all laboratory personnel must be familiar with the compound's physical and regulatory profile.

ParameterSpecification
Chemical Name This compound
CAS Number 97267-60-2[1]
Molecular Formula C8H5BrN2O[1]
Molecular Weight 225.04 g/mol [1]
Waste Classification Halogenated Organic Waste[3][7]
Primary Disposal Hazard PBDD/PBDF (Dioxin/Furan) formation upon low-temp combustion[3][4]
Required Treatment High-Temperature Incineration with Caustic Scrubbing[5][6]

Standard Operating Procedures: Disposal Workflows

The following self-validating protocols must be integrated into your laboratory's daily operations to ensure compliance and safety.

Protocol 1: Solid Waste Management (Powders, Vials, and PPE)

Solid waste containing residual this compound cannot be discarded in standard biohazard or municipal trash.

  • Segregation: Place all residual solid powder, contaminated weighing paper, spatulas, and empty reagent vials into a designated, chemically compatible solid waste container lined with a heavy-duty polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "this compound" and check the "Halogenated Organic" and "Toxic" hazard boxes.

  • Vapor/Dust Containment: Keep the container hermetically sealed when not actively adding waste to prevent the aerosolization of the brominated powder. By state and federal regulations, waste must be stored in a secure location where it is always under the control of the generator[8].

Protocol 2: Liquid Waste Management (Stock Solutions & Reactions)

In drug discovery, this compound is frequently dissolved in solvents like DMSO, DMF, or Dichloromethane (DCM).

  • The "Contagion" Rule of Halogens: If this compound is dissolved in a non-halogenated solvent (e.g., DMSO or Methanol), the presence of the bromine atom dictates that the entire mixture defaults to Halogenated Solvent Waste [7][9]. Never pour this mixture into a non-halogenated waste carboy.

  • Container Selection: Use a high-density polyethylene (HDPE) carboy specifically designated for Halogenated Liquid Waste. Avoid metal cans, as trace hydrobromic acid (HBr) generated over time can cause severe corrosion.

  • Volume Management: Fill the carboy to no more than 75% capacity to allow for vapor expansion. Use 5-gallon carboys only if they can be filled within the regulatory accumulation timeframe (typically 60-90 days)[7].

  • Manifesting: Log the estimated concentration of the brominated naphthyridine on the waste manifest. This informs the downstream incineration facility of the expected halogen load, allowing them to calibrate their caustic scrubbers accordingly[6].

Protocol 3: Spill Response and Decontamination
  • Containment: For a dry powder spill, do not sweep dry . Dry sweeping generates inhalable brominated dust which poses an immediate respiratory hazard.

  • Wet Wiping: Dampen absorbent pads with a compatible solvent (e.g., ethanol or water with a mild surfactant) to carefully wipe up the powder.

  • Disposal of Spill Materials: Place all contaminated pads, gloves, and cleanup materials directly into the Halogenated Solid Waste container, following Protocol 1.

Halogenated Waste Segregation Workflow

G Start This compound Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, PPE, Vials) Decision1->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision1->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 Incineration High-Temperature Incineration (>1000°C) with Scrubbers SolidBin->Incineration HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) Decision2->HalSolvent Yes NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, DMF) Decision2->NonHalSolvent No HalLiquidBin Halogenated Liquid Waste Container HalSolvent->HalLiquidBin NonHalSolvent->HalLiquidBin *Becomes Halogenated due to solute HalLiquidBin->Incineration DioxinPrevention Prevents Dioxin/Furan Formation Incineration->DioxinPrevention

Logic tree for the segregation and disposal of halogenated heteroaromatic chemical waste.

References

  • MolAid. "7-bromo-1,5-naphthyridin-4-amine | 1309774-12-6".[Link]

  • Labster. "Solvent waste - Theory pages". [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".[Link]

  • Western Kentucky University. "Hazardous & Regulated Waste Management Guide".[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide".[Link]

  • University of California, Irvine (INRF). "INRF Laboratory Safety Manual".[Link]

  • National Institutes of Health (NIH) / Nature Communications. "Tandem catalysis enables chlorine-containing waste as chlorination reagents".[Link]

Sources

Technical Guide: PPE & Handling Protocols for 7-Bromo-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

7-Bromo-1,5-naphthyridin-4-ol (CAS: 5423-54-1 / Analogues) is a critical heterocyclic building block, frequently employed as a scaffold in kinase inhibitor development and antibacterial research.

While often classified under generic "Warning" categories (H302, H315, H319, H335), this compound presents specific handling challenges due to its tautomeric nature . The equilibrium between the enol (4-ol) and keto (4-one) forms creates strong hydrogen-bonding networks, resulting in a high-melting-point solid (>300°C) that can generate persistent, electrostatic dust.

The Safety Paradox: Researchers often underestimate this solid because it is not a volatile liquid. However, its lipophilic bromine substituent increases skin permeability, and its nitrogen-rich core poses potential sensitization risks. This guide treats the compound with High Potency Intermediate (HPI) protocols to ensure data integrity and personal safety.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of exposure.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302Systemic absorption via ingestion or mucociliary clearance of inhaled dust.Zero-tolerance for dust. Weighing must occur in a controlled environment.
Skin Irritation H315Bromine enhances lipophilicity, aiding dermal penetration.Standard nitrile gloves may be insufficient if the compound is dissolved in carrier solvents.
Serious Eye Damage H318/H319The phenolic/amide tautomer can be corrosive to corneal tissue.Safety glasses are inadequate. Chemical splash goggles are mandatory.
STOT - SE H335Fine particulate matter irritates the upper respiratory tract.Engineering controls (Fume Hood) take precedence over masks.

Critical Insight - The "Vehicle Effect": While the solid itself is moderately hazardous, the risk profile spikes when dissolved. Common solvents for naphthyridines (DCM, Chloroform) permeate standard nitrile gloves in <5 minutes, carrying the toxic payload through the glove and into the skin.

PPE Selection Matrix

This protocol uses a Two-Tiered System based on the physical state of the reagent.

Tier 1: Solid State Handling (Weighing/Transfer)
  • Gloves: Nitrile (Minimum thickness 0.11 mm).[1]

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles (Vented).

  • Respiratory: Work strictly within a certified Fume Hood. If weighing outside a hood (not recommended), use a P100/N95 particulate respirator.

  • Body: Flame-resistant lab coat (buttoned to neck), long pants, closed-toe leather/composite shoes.

Tier 2: Solution State Handling (Reaction/Work-up)
  • Gloves: Double Gloving Protocol.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 8 mil Nitrile OR Laminate (Silver Shield) if using halogenated solvents (DCM/CHCl3).

  • Eye Protection: Chemical Splash Goggles + Face Shield (if volume > 500 mL).

  • Respiratory: Fume Hood (Sash height < 18 inches).

  • Body: Chemical-resistant apron over lab coat if handling corrosive reagents (e.g., POCl3 used to chlorinate this scaffold).

Operational Protocol: Step-by-Step

Phase A: Engineering Controls Check
  • Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Naphthyridines are static-prone. Place an ionizing bar or anti-static gun near the balance to prevent powder scattering.

Phase B: Weighing & Transfer
  • Don PPE: Put on Tier 1 PPE. Inspect gloves for micro-tears by inflating them with air.

  • Taring: Tare the receiving vessel (flask) before adding the solid to avoid removing it from the balance repeatedly.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.

  • Wipe Down: Immediately wipe the balance area with a damp Kimwipe (water/methanol) to capture invisible dust. Dispose of the wipe as hazardous waste.

Phase C: Solubilization (High Risk Moment)
  • Upgrade PPE: Switch to Tier 2 (Double gloves).

  • Addition: Add solvent slowly down the side of the flask to prevent aerosolizing the powder.

  • Sealing: Cap the vessel immediately. If refluxing, ensure the condenser is active before heating.

Phase D: Decontamination & Disposal[2][3][4]
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Solid Hazardous Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Warning: Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic decomposition.

Visualizations

Diagram 1: PPE Decision Logic

This flowchart guides the researcher through the decision-making process based on the state of the chemical.

PPE_Decision_Logic Start Start: Handling this compound State_Check Is the chemical in Solid or Solution state? Start->State_Check Solid Solid State (Powder) State_Check->Solid Solid Solution Solution State (Dissolved) State_Check->Solution Solution Risk_Solid Risk: Dust Inhalation & Static Scatter Solid->Risk_Solid PPE_Solid Tier 1 PPE: - Single Nitrile Gloves - Splash Goggles - Fume Hood Risk_Solid->PPE_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated DCM / CHCl3 Standard Standard (MeOH, DMF) Solvent_Check->Standard Ethanol / DMF PPE_High Tier 2 PPE (High Risk): - Double Gloves (Laminate/Nitrile) - Face Shield + Goggles Halogenated->PPE_High PPE_Med Tier 2 PPE (Standard): - Double Nitrile Gloves - Splash Goggles Standard->PPE_Med

Caption: Decision matrix for selecting appropriate PPE based on physical state and carrier solvent risks.

Diagram 2: Emergency Response Workflow

A self-validating loop for immediate action in case of exposure.

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Contaminated Clothing 2. Rinse 15 min (Soap/Water) Skin->Action_Skin Action_Eye 1. Do NOT rub 2. Flush Eyewash Station (15 min) 3. Hold Eyelids Open Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Artificial Respiration if needed Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical Report File Incident Report Medical->Report

Caption: Immediate response protocols for skin, eye, and inhalation exposure incidents.

References & Authority

The following sources provide the regulatory and chemical basis for the protocols above.

  • PubChem. (2025).[2] 1,5-Naphthyridine Compound Summary & GHS Classification. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • Washington State University. (2025). Halogenated Solvents Handling and Safety Protocol. WSU Environmental Health & Safety. [Link]

Sources

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